Product packaging for S-Pantoprazole sodium trihydrate(Cat. No.:CAS No. 1416988-58-3)

S-Pantoprazole sodium trihydrate

Cat. No.: B12376470
CAS No.: 1416988-58-3
M. Wt: 459.4 g/mol
InChI Key: OKZZKXNJLARKFM-UFEULDPMSA-N
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Description

S-Pantoprazole sodium trihydrate is the S-enantiomer of pantoprazole sodium, formulated as a stable trihydrate crystal. It is a potent proton pump inhibitor (PPI) used in biomedical research to investigate gastric acid-related disorders . Its primary research value lies in its specific and irreversible mechanism of action: the compound is a prodrug that accumulates in the acidic environment of the parietal cell, where it is activated to a sulfenamide form. This active metabolite covalently binds to cysteine residues (Cys813 and Cys822) on the (H+/K+)-ATPase pump, thereby inhibiting the final step of gastric acid secretion . The trihydrate solid form is characterized by a defined crystalline structure (tetragonal system I4(1)) and offers superior stability compared to other hydrate forms, making it particularly valuable for studies requiring consistent long-term storage and formulation stability . Researchers utilize this compound to explore the pathophysiology and treatment of conditions such as gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions like Zollinger-Ellison syndrome . Its enantiomeric purity allows for investigations into the distinct pharmacokinetic and pharmacodynamic profiles of single-isomer proton pump inhibitors. This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20F2N3NaO7S B12376470 S-Pantoprazole sodium trihydrate CAS No. 1416988-58-3

Properties

CAS No.

1416988-58-3

Molecular Formula

C16H20F2N3NaO7S

Molecular Weight

459.4 g/mol

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-3-ide;trihydrate

InChI

InChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1

InChI Key

OKZZKXNJLARKFM-UFEULDPMSA-N

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+]

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-Pantoprazole Sodium Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-pantoprazole sodium trihydrate, the S-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with the gastric H+/K+-ATPase. It includes a detailed examination of its stereoselective pharmacokinetics and pharmacodynamics, quantitative data on its inhibitory activity and pharmacokinetic profile, and detailed experimental protocols for key assays. Visualizations of the signaling pathway, experimental workflows, and the principles of stereoselectivity are provided to facilitate a deeper understanding of this important therapeutic agent.

Introduction

S-pantoprazole is a member of the substituted benzimidazole class of drugs that specifically and irreversibly inhibit the gastric H+/K+-ATPase, the final step in the pathway of gastric acid secretion. As a chiral molecule, pantoprazole exists as two enantiomers, S-pantoprazole and R-pantoprazole. The S-enantiomer, S-pantoprazole, has been shown to have a more predictable pharmacokinetic profile due to its stereoselective metabolism, which offers potential therapeutic advantages. This document will delve into the intricate molecular mechanisms that underpin the action of this compound.

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

The primary target of S-pantoprazole is the H+/K+-ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells. This enzyme is responsible for the exchange of intracellular hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺), a process that drives the secretion of hydrochloric acid into the stomach lumen.

S-pantoprazole is administered as an inactive prodrug. Its mechanism of action can be delineated into several key steps:

  • Systemic Absorption and Accumulation: Following oral administration, the enteric-coated this compound is absorbed in the small intestine and enters the systemic circulation. As a weak base, it readily crosses cell membranes and accumulates in the acidic environment of the parietal cell secretory canaliculi.

  • Acid-Catalyzed Activation: In the highly acidic milieu of the canaliculi (pH < 2), S-pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide. This activation is a critical step that confers selectivity, as the drug is primarily activated at its site of action.

  • Covalent Binding and Irreversible Inhibition: The activated sulfenamide is highly reactive and forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase. Studies have identified that pantoprazole covalently binds to Cys-813 and Cys-822 of the α-subunit of the proton pump. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting its ability to pump protons.

  • Prolonged Duration of Action: Due to the irreversible nature of the covalent bond, the inhibition of acid secretion persists long after S-pantoprazole has been cleared from the plasma. Restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules, a process that can take over 24 hours.

Stereoselectivity and its Pharmacokinetic Implications

The metabolism of pantoprazole is stereoselective, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19 , with a minor contribution from CYP3A4. The S-enantiomer (S-pantoprazole) and the R-enantiomer (R-pantoprazole) are metabolized differently, which has significant pharmacokinetic consequences.

  • CYP2C19 Metabolism: S-pantoprazole is less dependent on CYP2C19 for its metabolism compared to R-pantoprazole. This is particularly relevant in individuals with different CYP2C19 genotypes.

    • Extensive Metabolizers (EMs): In individuals with normal CYP2C19 function, both enantiomers are metabolized, although S-pantoprazole generally exhibits a slightly higher area under the plasma concentration-time curve (AUC) compared to R-pantoprazole.

    • Poor Metabolizers (PMs): In individuals with reduced or no CYP2C19 function, the metabolism of R-pantoprazole is significantly impaired, leading to a much higher AUC and a longer half-life compared to S-pantoprazole. The pharmacokinetics of S-pantoprazole are less affected by the CYP2C19 phenotype, resulting in more predictable plasma concentrations across different patient populations.

This differential metabolism leads to a more consistent and predictable pharmacokinetic profile for S-pantoprazole, which may translate to more reliable acid suppression.

Quantitative Data

In Vitro Inhibitory Activity
CompoundTargetAssay ConditionIC50Reference(s)
Racemic PantoprazoleH+/K+-ATPaseIn gastric membrane vesicles6.8 µM
Pharmacokinetic Parameters of Pantoprazole (Racemic)

The following table summarizes the pharmacokinetic parameters of racemic pantoprazole after a single oral dose of 40 mg.

ParameterValueUnitReference(s)
Cmax~2.5mg/L
tmax2-3hours
AUC(0,inf.)~5mg*h/L
Bioavailability~77%
Half-life (t1/2)~1.1hours
Protein Binding~98%
Stereoselective Pharmacokinetics of Pantoprazole Enantiomers

The following data from a study in poor metabolizers (PMs) highlights the stereoselective disposition of pantoprazole enantiomers.

EnantiomerParameterValue (Relative to R-enantiomer)Reference(s)
S-(-)-PantoprazoleHalf-life (t

Unveiling the Crystalline Architecture of S-Pantoprazole Sodium Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of S-Pantoprazole sodium trihydrate, an active pharmaceutical ingredient critical in the treatment of acid-related gastrointestinal disorders. This document summarizes key crystallographic data, details experimental protocols for crystal preparation and analysis, and presents visualizations of the molecular arrangement and experimental workflows.

Introduction

S-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor that effectively reduces gastric acid secretion. The sodium salt, specifically in its trihydrate crystalline form, is a common subject of study in pharmaceutical development due to the influence of its solid-state properties on stability, solubility, and bioavailability. A thorough understanding of its crystal structure is paramount for quality control, formulation development, and regulatory compliance.

Crystallographic Data Summary

The crystalline form of this compound has been characterized as a hexa-coordinate octahedron belonging to the tetragonal crystal system.[1] The fundamental crystallographic parameters, as determined by single-crystal X-ray diffraction at a temperature of 173 K, are presented in Table 1.[1]

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Crystal SystemTetragonal
Space GroupI4(1)
a (Å)18.16 (3)
b (Å)18.16 (3)
c (Å)24.63 (4)
α (°)90
β (°)90
γ (°)90
Measurement Temperature (K)173

Note: The numbers in parentheses indicate the standard uncertainty in the last decimal place.

Experimental Protocols

The determination of the crystal structure of this compound involves two critical experimental stages: the preparation of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Single Crystal Preparation

A reported method for obtaining single crystals of this compound suitable for X-ray diffraction analysis is detailed below.[1]

Protocol:

  • Dissolution: 50 mg of S-pantoprazole sodium is dissolved in 10 ml of isobutyl acetate.

  • Filtration: The resulting solution is filtered through a 0.2 μm nylon filter into a 25 ml bottle to remove any particulate matter.

  • Crystallization: The filtered solution is subjected to slow cooling and slow volatilization of the solvent.

  • Crystal Growth: High-quality single crystals of this compound with a hexa-coordinate octoploids structure are observed to form in the solution after a period of four days.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a detailed experimental protocol from a peer-reviewed publication is not available in the public domain, a general workflow for SC-XRD analysis is presented. This represents a standard procedure in the field of crystallography for elucidating the three-dimensional atomic arrangement in a crystalline solid.

Visualizations

The following diagrams illustrate the experimental workflow for crystallization and a conceptual representation of the crystallographic analysis process.

G cluster_0 Crystallization Workflow A Dissolve S-Pantoprazole Sodium in Isobutyl Acetate B Filter Solution (0.2 µm filter) A->B C Slow Cooling and Solvent Evaporation B->C D Formation of Single Crystals C->D

Figure 1: Workflow for the Crystallization of this compound.

G cluster_1 Crystallographic Analysis Logical Flow E Single Crystal Selection F X-ray Diffraction Data Collection E->F G Structure Solution F->G H Structure Refinement G->H I Crystallographic Data Output (Unit Cell, Space Group, Atomic Coordinates) H->I

Figure 2: Conceptual Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The crystal structure of this compound has been determined to be tetragonal with the space group I4(1). The provided unit cell parameters offer a foundational understanding of its solid-state arrangement. The detailed experimental protocol for single crystal growth provides a reproducible method for obtaining high-quality crystals necessary for further structural and physicochemical characterization. This technical guide serves as a core resource for researchers and professionals in the pharmaceutical industry, enabling a deeper understanding of this important active pharmaceutical ingredient. Further research, including the publication of a complete crystallographic information file (CIF), would be beneficial for the scientific community to allow for more in-depth analysis of bond lengths, angles, and intermolecular interactions.

References

An In-depth Technical Guide to the Synthesis and Characterization of S-Pantoprazole Sodium Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Pantoprazole, the (S)-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in the treatment of acid-related gastrointestinal disorders such as reflux esophagitis and peptic ulcers.[3] Like other benzimidazole derivatives, it acts by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[4] The sodium salt, specifically the trihydrate crystalline form, is a stable and highly water-soluble form of the active pharmaceutical ingredient (API), making it particularly suitable for pharmaceutical formulations, including parenteral preparations for intravenous administration.[3]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of S-Pantoprazole sodium trihydrate, offering detailed experimental protocols, structured data, and process visualizations to aid researchers in its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the coupling of two key intermediates, followed by an asymmetric oxidation to establish the chiral sulfoxide center, and concludes with salt formation and crystallization of the desired hydrate.

Synthetic Workflow

The general synthetic route involves:

  • Coupling Reaction: Condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide intermediate.[5]

  • Asymmetric Oxidation: The key step where the pro-chiral sulfide is oxidized to the (S)-sulfoxide. This is the chirality-inducing step.

  • Salt Formation & Crystallization: The resulting S-Pantoprazole free base is treated with a sodium source (e.g., sodium hydroxide) in a suitable solvent system to crystallize the sodium trihydrate salt.[6]

Synthesis_Workflow start_material 5-(Difluoromethoxy)-2-mercaptobenzimidazole + 2-Chloromethyl-3,4-dimethoxypyridine HCl reagent1 Coupling (e.g., NaOH in H2O) intermediate Pantoprazole Sulfide (Thioether Intermediate) reagent2 Asymmetric Oxidation (e.g., Chiral Catalyst + Oxidant) active_mol S-Pantoprazole (Free Base) reagent3 Salt Formation & Crystallization (e.g., NaOH(aq), Solvent) final_product This compound reagent1->intermediate reagent2->active_mol reagent3->final_product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method compiled from common synthetic strategies.[6][7][8]

Step 1: Preparation of Pantoprazole Sulfide

  • In a suitable reaction vessel, suspend 5-(difluoromethoxy)-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an aqueous medium.

  • Add a solution of sodium hydroxide (NaOH) portion-wise while maintaining the temperature between 20-25°C to facilitate the coupling reaction.

  • Stir the mixture for 2-4 hours until the reaction is complete (monitored by HPLC).

  • The pantoprazole sulfide product typically precipitates as a solid. Isolate the solid by filtration, wash with water, and dry under vacuum.

Step 2: Asymmetric Oxidation to S-Pantoprazole

  • Dissolve the pantoprazole sulfide intermediate in an appropriate organic solvent (e.g., toluene or dichloromethane).

  • Add a chiral titanium complex (e.g., Ti(O-i-Pr)₄ with (S)-(-)-diethyl tartrate) as the catalyst.

  • Cool the mixture to 0-5°C.

  • Slowly add an oxidizing agent, such as cumene hydroperoxide or sodium hypochlorite, over 2-3 hours, carefully controlling the temperature.[7] A critical aspect is to avoid overoxidation to the sulfone impurity.[7]

  • After the addition is complete, stir the reaction for an additional 1-2 hours.

  • Quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extract the S-Pantoprazole free base into the organic layer, wash with brine, and concentrate under reduced pressure.

Step 3: Formation and Crystallization of this compound

  • Dissolve the crude S-Pantoprazole free base in a solvent such as ethyl acetate or a mixture of methyl isobutyl ketone and isopropanol.[6]

  • Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • Heat the mixture gently (e.g., to 40-50°C) until a clear solution is obtained.

  • Cool the solution slowly to 0-5°C to induce crystallization.

  • Stir the resulting slurry for 2-3 hours at this temperature.

  • Collect the white crystalline solid by filtration.

  • Wash the filter cake with cold ethyl acetate.

  • Dry the product under vacuum at a controlled temperature (e.g., 30-40°C) for 16-24 hours to obtain this compound.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and crystalline form of the final product. The following techniques are routinely employed.

Characterization Workflow

Characterization_Workflow product S-Pantoprazole Sodium Trihydrate (API Sample) xrd X-Ray Powder Diffraction (XRPD) product->xrd thermal Thermal Analysis (TGA / DSC) product->thermal ir Infrared Spectroscopy (FTIR) product->ir hplc Chromatography (RP-HPLC) product->hplc result1 Confirms Crystal Structure & Polymorphic Form xrd->result1 result2 Determines Water Content & Thermal Stability thermal->result2 result3 Identifies Functional Groups ir->result3 result4 Quantifies Purity & Enantiomeric Excess (ee) hplc->result4

Caption: Standard analytical workflow for API characterization.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of this compound.

Experimental Protocol:

  • Gently grind a small amount of the sample to ensure a uniform particle size.

  • Mount the sample powder onto a zero-background sample holder.

  • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

  • Scan over a 2θ range of 3° to 40° with a step size of 0.02° and a suitable scan speed.

Data Presentation: A patent discloses that this compound possesses a tetragonal crystal system I4(1).[3]

Parameter Value[3]
Crystal SystemTetragonal I4(1)
a (Å)18.16 (± 1.5)
b (Å)18.16 (± 1.5)
c (Å)24.63 (± 1.5)
α, β, γ (°)90
Table 1: Crystallographic Data for this compound.
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) quantifies the water content, while Differential Scanning Calorimetry (DSC) provides information on thermal events like dehydration and melting.

Experimental Protocol:

  • TGA: Accurately weigh 5-10 mg of the sample into an aluminum pan. Heat the sample from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • DSC: Accurately weigh 2-5 mg of the sample into a sealed aluminum pan. Heat from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

Data Presentation:

Analysis Parameter Typical Result Interpretation
TGAWeight Loss~11.8% (up to ~120°C)Corresponds to the loss of three water molecules (theoretical for trihydrate is ~11.75%).
DSCEndothermBroad peak ~40-100°CDehydration event. The transition from trihydrate to hemipentahydrate can occur around 40°C.[1][9][10]
Table 2: Representative Thermal Analysis Data.
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the API with potassium bromide (KBr) and pressing it into a thin pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹) Vibration Functional Group
3400 (broad)O-H stretchWater of hydration
1590C=N stretchBenzimidazole ring
1580C=C stretchAromatic rings
1265C-O-C stretchMethoxy groups
1165C-F stretchDifluoromethoxy group
1035S=O stretchSulfoxide
Table 3: Key IR Absorption Bands for S-Pantoprazole Sodium Hydrate.
High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for determining the chemical purity (assay) and the enantiomeric excess (ee) of the S-enantiomer.

Experimental Protocol (Purity):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.[11]

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[12]

Experimental Protocol (Enantiomeric Purity):

  • Column: A chiral stationary phase (CSP) column is required (e.g., a cellulose- or amylose-based column).

  • Mobile Phase: Typically a mixture of n-hexane, ethanol, and a basic or acidic modifier.

  • Flow Rate: 0.8-1.2 mL/min.

  • Detection: UV at 290 nm.

Data Presentation:

Parameter Specification Typical Result
Chemical Purity (Assay)≥ 99.5%99.92%[6]
Enantiomeric Excess (ee)≥ 99.8%99.94%[6]
Single Major Impurity (Sulfone)≤ 0.15%< 0.1%
Table 4: Typical Chromatographic Purity Results.

Stability and Polymorphic Transitions

S-Pantoprazole sodium can exist in different hydrated forms, including a trihydrate and a hemipentahydrate.[1] The stability of these forms is dependent on temperature and humidity.

  • The transition from the trihydrate to the hemipentahydrate form can occur at approximately 40°C.[9][10]

  • This transition is often reversible, with the hemipentahydrate converting back to the trihydrate at high humidity.[1][9][10]

  • Studies suggest the hemipentahydrate form may be more stable at higher temperatures.[9][10]

Hydrate_Transition trihydrate S-Pantoprazole Sodium Trihydrate penta S-Pantoprazole Sodium Hemipentahydrate trihydrate->penta  Heat (~40°C)  Low Humidity   penta->trihydrate  High Humidity  

Caption: Reversible transition between hydrate forms.

Conclusion

The synthesis and characterization of this compound require precise control over reaction conditions, particularly during the asymmetric oxidation and crystallization steps. A multi-technique analytical approach is mandatory to ensure the correct chemical structure, high purity, and desired crystalline form. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of this important pharmaceutical ingredient.

References

An In-depth Technical Guide to the Solubility Profile of S-Pantoprazole Sodium Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S-Pantoprazole sodium trihydrate, an active pharmaceutical ingredient (API) critical in the formulation of proton pump inhibitors. Understanding the solubility profile is paramount for predicting bioavailability, ensuring consistent drug delivery, and developing robust manufacturing processes. This document collates available data on its solubility in various media, explores the influence of pH and polymorphism, and outlines standard experimental protocols for solubility determination.

Core Solubility Data

The solubility of this compound is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. The following tables summarize the quantitative solubility data gathered from various sources. It is important to note that solubility data for pantoprazole sodium exists in various hydrated forms (e.g., sesquihydrate, monohydrate), and the specific form is not always explicitly stated in all literature. The data presented herein is specified for the trihydrate form where possible; otherwise, data for pantoprazole sodium is provided as a reference.

Table 1: Solubility of Pantoprazole Sodium in Various Solvents

SolventSolubility (mg/mL)Remarks
WaterFreely Soluble / 18.781 ± 0.436[1][2]Pantoprazole sodium sesquihydrate is described as freely soluble in water.[1] Another study reports a solubility of 18.781 mg/mL for Pantoprazole Sodium.[2]
MethanolSoluble / 12.377 ± 0.909[2][3]A product monograph states solubility in methanol.[3] A quantitative value of 12.377 mg/mL is also reported.[2]
EthanolSoluble / 7.864 ± 0.436[2][4]Solubility is approximately 5 mg/mL.[4] Another source indicates a solubility of 7.864 mg/mL.[2]
DMSOSoluble / ~30[4]The solubility is reported to be approximately 30 mg/mL.[4]
Dimethylformamide (DMF)Soluble / ~30[4]The solubility is reported to be approximately 30 mg/mL.[4]
Acetone4.604 ± 0.667[2]-
Chloroform3.095 ± 0.454[2]-
DichloromethanePractically Insoluble[3]-

Table 2: pH-Dependent Aqueous Solubility of Pantoprazole Sodium

pHMediumSolubilityRemarks
1.20.1 N HCl (SGF)1.483 ± 0.066 mg/mL[2]Pantoprazole is a weak base and is unstable at low pH, which can affect solubility measurements.[1]
6.8Phosphate Buffer0.490 ± 0.006 mg/mL[2]The stability of pantoprazole increases with increasing pH.[1]
7.4Phosphate BufferVery Slightly Soluble[1]Pantoprazole sodium sesquihydrate is described as very slightly soluble at this pH.[1]

Impact of Polymorphism and Hydration State

S-Pantoprazole sodium can exist in various solid-state forms, including different hydrates and polymorphs. These forms can exhibit different physical properties, including solubility and stability. For instance, a transition from S(-)-pantoprazole sodium trihydrate to S(-)-pantoprazole sodium hemipentahydrate has been observed at approximately 40°C.[5] The hemipentahydrate form is reported to be more stable at higher temperatures.[5][6] It is crucial for drug development professionals to characterize and control the solid-state form of the API to ensure consistent product performance.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following outlines a generalized experimental protocol for determining the equilibrium solubility of this compound, based on established methodologies such as those recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[7][8]

Equilibrium Solubility Measurement (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

1. Preparation of Media:

  • Prepare aqueous buffer solutions at various pH levels, typically covering the physiological range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[7]

  • Use pharmacopoeial buffer solutions. For example:

    • pH 1.2: 0.1 N HCl.[7]

    • pH 4.5: Acetate buffer.[7]

    • pH 6.8: Phosphate buffer.[7]

  • The temperature of the media should be maintained at 37 ± 1 °C.[7]

2. Experimental Procedure:

  • Add an excess amount of this compound to a known volume of the prepared media in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.

  • Agitate the samples at a constant temperature (37 ± 1 °C) using a mechanical shaker or rotator.[9] Agitation should be sufficient to keep the solid suspended without causing excessive turbulence.

  • Collect samples at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) to establish that equilibrium has been reached.[7][10] Equilibrium is typically confirmed when consecutive measurements show no significant change in concentration.

3. Sample Analysis:

  • Immediately after collection, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a suitable, non-adsorptive filter (e.g., 0.45 µm).[10]

  • Analyze the concentration of the dissolved API in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] HPLC is preferred as it can also detect potential degradation of the API.[7]

  • The pH of the saturated solution should be measured and reported.[7]

4. Data Reporting:

  • The solubility should be reported in mg/mL or mol/L.

  • A minimum of three replicate determinations at each pH condition is recommended.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G prep Preparation of Buffers (pH 1.2, 4.5, 6.8) add_api Addition of Excess API to Buffers prep->add_api agitate Agitation at 37°C (e.g., Shake-Flask) add_api->agitate sampling Time-point Sampling (e.g., 2, 4, 8, 24, 48h) agitate->sampling separation Phase Separation (Centrifugation/Filtration) sampling->separation analysis Concentration Analysis (e.g., HPLC-UV) separation->analysis equilibrium Equilibrium Confirmation (Concentration Plateau) analysis->equilibrium report Data Reporting (Solubility Profile) equilibrium->report

Caption: Experimental workflow for equilibrium solubility determination.

This guide serves as a foundational resource for professionals engaged in the research and development of formulations containing this compound. A thorough understanding of its solubility characteristics is indispensable for achieving optimal drug product performance and ensuring therapeutic efficacy.

References

An In-depth Technical Guide to S-Pantoprazole Sodium Trihydrate: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of S-Pantoprazole sodium trihydrate, focusing on its chemical identification, physicochemical properties, and analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Core Identification

S-Pantoprazole is the S-enantiomer of pantoprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion.[1] The sodium trihydrate salt form is a specific crystalline structure of the active pharmaceutical ingredient.

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 1416988-58-3 .[2][3][4][5]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀F₂N₃NaO₇S[2][3]
Molecular Weight 459.4 g/mol [2][3][5]
IUPAC Name sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]benzimidazol-3-ide;trihydrate[3]
Crystal System Tetragonal I4(1)[6]
Cell Parameters a = 18.16 (±1.5) Å, b = 18.16 (±1.5) Å, c = 24.63 (±1.5) Å, α=β=γ=90°[6]
Water Content Approximately 6.5%[6]

Mechanism of Action: Proton Pump Inhibition

S-Pantoprazole is a prodrug that, upon activation in an acidic environment, irreversibly inhibits the H⁺/K⁺ ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells.[1][7][8] This action is the final step in the pathway of gastric acid secretion, leading to a potent and long-lasting reduction in stomach acid.[7][9][10] The S-enantiomer is often developed to provide a more consistent and potent inhibition compared to the racemic mixture.[1]

G cluster_blood Bloodstream cluster_parietal Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Stomach Lumen Prodrug S-Pantoprazole (Inactive Prodrug) Prodrug_cell S-Pantoprazole Prodrug->Prodrug_cell Diffusion Active Active Sulfenamide Metabolite Pump H+/K+ ATPase (Proton Pump) Active->Pump Binds to Cysteine Residues Pump_Inhibited Inhibited Pump (Covalent Disulfide Bond) Pump->Pump_Inhibited Irreversible Inhibition H_ion H+ Pump->H_ion Pumps H+ out Acid_Secretion ↓ Gastric Acid Secretion Pump_Inhibited->Acid_Secretion Prodrug_cell->Active Acid-catalyzed Activation K_ion K+ K_ion->Pump Pumps K+ in

Caption: Mechanism of action pathway for S-Pantoprazole.

Analytical and Experimental Protocols

The definitive identification and characterization of this compound rely on a combination of spectroscopic, chromatographic, and thermo-analytical methods.[11][12][13]

G cluster_spectro Spectroscopic Analysis cluster_chroma Chromatographic Analysis cluster_struct Structural & Thermal Analysis Sample S-Pantoprazole Sodium Trihydrate Sample IR Infrared (IR) Spectroscopy Sample->IR Functional Groups UV UV-Vis Spectrophotometry Sample->UV Quantitative Analysis HPLC HPLC Sample->HPLC Purity & Assay PXRD Powder X-Ray Diffraction (PXRD) Sample->PXRD Crystalline Form TGA Thermogravimetric Analysis (TGA) Sample->TGA Hydration State Result Comprehensive Identification & Characterization IR->Result UV->Result HPLC->Result PXRD->Result TGA->Result

Caption: Relationship between analytical techniques for identification.

This method is used to determine the purity and quantify the amount of S-Pantoprazole in a sample.

  • Objective: To separate S-Pantoprazole from related substances and degradation products and to quantify its concentration.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Protocol:

    • Mobile Phase Preparation: Prepare a mixture of acetonitrile and a buffer solution (e.g., 65:35 v/v acetonitrile:phosphate buffer at pH 8.0).[11] The exact composition may vary based on the specific method.

    • Standard Solution Preparation: Accurately weigh a quantity of USP Pantoprazole Sodium reference standard (RS) and dissolve it in a suitable solvent (e.g., 0.02 N sodium hydroxide) to obtain a known concentration, typically around 0.2 mg/mL.[14]

    • Sample Solution Preparation: Accurately weigh the sample, dissolve it in the same solvent as the standard, and dilute to achieve a final concentration similar to the standard solution.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm packing).[11]

      • Flow Rate: 1.0 mL/min.[11]

      • Detector Wavelength: 290 nm.[11][14]

      • Injection Volume: 20 µL.[15]

    • Analysis: Inject the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample solution should correspond to that of the standard solution.[14] Purity is assessed by the area percentage of the main peak, and the assay is calculated by comparing the peak area of the sample to that of the standard.

PXRD is essential for identifying the specific crystalline form (polymorph) and confirming the trihydrate state.

  • Objective: To obtain the diffraction pattern of the crystalline solid and compare it to a reference pattern for this compound.

  • Instrumentation: A powder X-ray diffractometer.

  • Protocol:

    • Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder.

    • Instrument Setup: Configure the diffractometer with a Cu Kα radiation source. Set the scanning range (e.g., from 2° to 40° 2θ) and scan step time.

    • Data Acquisition: Run the scan to collect the diffraction data.

    • Analysis: Process the resulting diffractogram. The pattern should exhibit characteristic peaks at specific 2θ angles. For this compound, characteristic peaks are expected at 2θ values of 5.9, 9.84, 11.26, 11.74, 14.86, 15.16, 16.82, 17.74, and others.[6]

TGA measures the change in mass of a sample as a function of temperature, making it ideal for determining the water content in a hydrate.

  • Objective: To quantify the amount of water in the this compound crystal lattice.

  • Instrumentation: A thermogravimetric analyzer.

  • Protocol:

    • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Acquisition: Run the heating program and record the mass loss as a function of temperature.

    • Analysis: Analyze the resulting TGA curve. A significant weight loss is expected corresponding to the loss of water molecules. The transition from the trihydrate to a lower hydrate form (hemipentahydrate) has been observed to occur at approximately 40 °C.[13][16][17] The total weight loss up to a stable plateau (e.g., ~150 °C) should correspond to the theoretical water content of the trihydrate.

IR spectroscopy provides information about the chemical bonds and functional groups present in the molecule.

  • Objective: To obtain the infrared spectrum of the sample, which serves as a molecular fingerprint.

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a potassium bromide (KBr) pellet containing the sample.

    • Data Acquisition: Collect a background spectrum. Then, collect the sample spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

    • Analysis: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic absorption bands corresponding to functional groups like N-H, C=O, C=N, S=O, and C-O-C should be identified.

General Experimental Workflow

The comprehensive identification of this compound follows a logical progression from preliminary checks to detailed structural confirmation.

G start Receive Sample phys_char Physical Characterization (Appearance, Color) start->phys_char ir_uv Preliminary Spectroscopic ID (IR, UV-Vis) phys_char->ir_uv hplc_purity HPLC Analysis: Purity & Assay ir_uv->hplc_purity decision_purity Purity & Assay Meet Specification? hplc_purity->decision_purity tga TGA Analysis: Confirm Hydration State decision_purity->tga Yes fail Fail: Reject & Investigate decision_purity->fail No pxrd PXRD Analysis: Confirm Crystal Form tga->pxrd decision_final Data Confirms This compound? pxrd->decision_final pass Pass: Final Approval decision_final->pass Yes decision_final->fail No

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of S-Pantoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Pantoprazole, the S-enantiomer of pantoprazole, is a proton pump inhibitor used to treat erosive esophagitis and other acid-related gastrointestinal disorders. Accurate and precise quantification of S-Pantoprazole in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of S-Pantoprazole. The method is demonstrated to be specific, linear, accurate, and precise.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of S-Pantoprazole is presented in the table below.

ParameterCondition
Column Chiralcel OJ-RH (4.6 mm X 150 mm, 5µ)[1]
Mobile Phase 10mM Sodium perchlorate buffer and acetonitrile (75:25 v/v)[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 25 °C[1]
Injection Volume 10 µL[1]
Detection Wavelength 290 nm[1]
Run Time Approximately 20 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResult
Linearity Range 1 µg/mL to 20 µg/mL[2]
Correlation Coefficient (r²) ≥0.998[2]
Accuracy (% Recovery) 97.9 - 103%[3][4]
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
Limit of Detection (LOD) 0.043 - 0.047 µg/mL[3][4]
Limit of Quantitation (LOQ) 0.13 - 0.14 µg/mL[3][4]

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh approximately 25 mg of S-Pantoprazole reference standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 0.5 mg/mL.

Preparation of Calibration Standards
  • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare calibration standards at concentrations of 1, 2, 5, 10, 15, and 20 µg/mL.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than ten tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of S-Pantoprazole and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

  • Acid Degradation: To a solution of S-Pantoprazole (1 mg/mL), add 1N HCl. Keep at room temperature for a specified time, then neutralize with 1N NaOH and dilute with mobile phase before injection. S-Pantoprazole is known to be unstable in acidic conditions.[5]

  • Base Degradation: To a solution of S-Pantoprazole (1 mg/mL), add 1N NaOH. Keep at room temperature for a specified time, then neutralize with 1N HCl and dilute with mobile phase before injection. Pantoprazole is relatively stable in basic conditions.[5]

  • Oxidative Degradation: To a solution of S-Pantoprazole (1 mg/mL), add 3% hydrogen peroxide. Keep at room temperature for a specified time and then dilute with mobile phase before injection.[3]

  • Thermal Degradation: Keep the solid drug powder in an oven at 60°C for a specified period.[6] Then, prepare a sample solution as described in the sample preparation section.

  • Photolytic Degradation: Expose a solution of S-Pantoprazole (1 mg/mL) to UV light (254 nm) for a specified duration.[6] Dilute with mobile phase before injection.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC Experimental Workflow for S-Pantoprazole Quantification.

Sample_Prep_Workflow start Start: Tablet Sample weigh Weigh & Powder Tablets start->weigh dissolve Dissolve in Mobile Phase & Sonicate weigh->dissolve volume Make up to Volume dissolve->volume filter Filter through 0.45 µm Membrane volume->filter dilute Dilute to Final Concentration filter->dilute inject Inject into HPLC dilute->inject

References

Application Notes: S-Pantoprazole in Gastric Acid Secretion Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-pantoprazole, the S-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that specifically and irreversibly blocks the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step in gastric acid secretion.[1][2] As a weak base, it selectively accumulates and becomes activated in the highly acidic environment of the parietal cell's secretory canaliculus.[2][3] This targeted mechanism makes S-pantoprazole a valuable tool for researchers studying the physiology and pharmacology of gastric acid secretion in various experimental models. Its potency and stereospecificity may offer a more consistent and potent inhibition of the proton pump compared to racemic mixtures.[1][4] These notes provide an overview of its application, relevant quantitative data, and detailed protocols for its use in common research models.

Mechanism of Action

S-pantoprazole is administered as an inactive prodrug.[3] Upon absorption, it reaches the parietal cells of the stomach. In the acidic canaliculus of the parietal cell, S-pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[1][5] This activated form then forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the luminal surface of the H+/K+-ATPase alpha subunit.[5][6] This irreversible binding inactivates the pump, preventing the exchange of H+ ions for K+ ions and thus inhibiting the final step of acid secretion, regardless of the stimulus (e.g., histamine, gastrin, or acetylcholine).[1][7][8] The antisecretory effect persists for over 24 hours, as restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[7][9]

G cluster_blood Systemic Circulation cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) sp S-Pantoprazole (Inactive Prodrug) sp_prodrug S-Pantoprazole (Prodrug) sp->sp_prodrug Diffusion sp_active Active Sulfenamide pump H+/K+ ATPase (Proton Pump) sp_active->pump Covalent Binding (Irreversible Inhibition) gastric_lumen Gastric Lumen pump->gastric_lumen H+ Secretion (BLOCKED) sp_prodrug->sp_active Protonation & Activation (Low pH)

Mechanism of S-Pantoprazole Activation and Action.

Applications in Research Models

S-Pantoprazole is utilized across a range of models to investigate gastric acid secretion and the efficacy of antisecretory agents.

  • In Vitro Models: These models are essential for studying the direct effects of compounds on the H+/K+-ATPase enzyme. A common model involves using gastric membrane vesicles isolated from animal stomachs (e.g., swine or rabbit).[10] These vesicles contain the proton pump and can be used to measure ATPase activity by quantifying ATP hydrolysis or proton transport. S-pantoprazole's potency (IC50) can be determined in this system.[10]

  • Ex Vivo Models: The isolated rat stomach model allows for the study of gastric acid secretion in a more integrated system while maintaining control over experimental conditions. This preparation can be stimulated with secretagogues like histamine, and the effect of S-pantoprazole on acid output can be measured directly.[11]

  • In Vivo Models: Animal models are crucial for understanding the pharmacodynamics and efficacy of S-pantoprazole in a complete physiological system.

    • Pylorus Ligation Model (Shay Rat): In this model, the pyloric end of the stomach is ligated in fasted rats, causing accumulation of gastric secretions. S-pantoprazole administered prior to ligation can be evaluated for its ability to reduce the volume and acidity of the accumulated gastric juice.[12][13]

    • Histamine-Induced Ulcer Model: Animals are administered histamine to stimulate a robust acid secretion, leading to ulcer formation. The protective effect of S-pantoprazole is assessed by its ability to inhibit this stimulated acid secretion and prevent ulcer development.[13][14]

    • Gastric Fistula Model: This model, often used in rats or dogs, allows for repeated collection of gastric juice in conscious animals, providing a means to study the time course of acid inhibition following S-pantoprazole administration.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving pantoprazole and its S-enantiomer.

Table 1: In Vitro and In Vivo Potency of Pantoprazole Enantiomers

Parameter Model System S-Pantoprazole ((-)-PAN) Racemic Pantoprazole ((±)-PAN) R-Pantoprazole ((+)-PAN) Reference
IC50 H+/K+-ATPase Activity (Gastric Vesicles) Not specified 6.8 µM Not specified [10]
ID50 Pylorus Ligation Ulcer (Rat) 1.28 mg/kg 3.40 mg/kg 5.03 mg/kg [13][14]
ID50 Histamine-Induced Ulcer (Rat) 1.20 mg/kg 3.15 mg/kg 4.28 mg/kg [13][14]

| % Inhibition of Basal Acid Output | Gastric Fistula (Rat, 1.5 mg/kg) | 89.3% | 83.6% | 24.7% |[13][14] |

Table 2: Effect of Oral Pantoprazole on Gastric pH and Acid Output in Humans

Dosage (once daily) Parameter Baseline (No Treatment) Value after Treatment Reference
40 mg 24-h Median Gastric pH 1.2 3.4 [15]
80 mg 24-h Median Gastric pH 1.2 3.3 [15]
120 mg 24-h Median Gastric pH 1.2 3.6 [15]
40 mg Mean Cumulative 24-h Gastric Acid Output Not specified 164 ± 130 mEq [16]

| 20 mg (Omeprazole) | Mean Cumulative 24-h Gastric Acid Output | Not specified | 283 ± 159 mEq |[16] |

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay Using Gastric Vesicles

This protocol is designed to determine the IC50 value of S-Pantoprazole by measuring its inhibitory effect on the proton pump in isolated gastric membrane vesicles.

G start Start prep 1. Prepare Gastric Microsomal Vesicles (from swine or rabbit stomach) start->prep incubate 2. Pre-incubate Vesicles with varying concentrations of S-Pantoprazole prep->incubate initiate 3. Initiate ATPase Reaction (Add Mg-ATP and K+) incubate->initiate stop 4. Stop Reaction (e.g., with trichloroacetic acid) initiate->stop measure 5. Measure Inorganic Phosphate (Pi) Released (Colorimetric Assay, e.g., Malachite Green) stop->measure calculate 6. Calculate % Inhibition and Determine IC50 measure->calculate end End calculate->end

Workflow for an in vitro H+/K+-ATPase inhibition assay.

Materials:

  • S-Pantoprazole stock solution (in DMSO, then diluted in buffer)

  • Isolated gastric H+/K+-ATPase vesicles

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP solution

  • MgCl2 and KCl solutions

  • Reagents for phosphate detection (e.g., Malachite Green assay kit)

  • 96-well microplate and plate reader

Procedure:

  • Vesicle Preparation: Isolate H+/K+-ATPase-rich microsomal vesicles from homogenized gastric mucosa of a suitable animal model (e.g., swine) via differential centrifugation.

  • Drug Incubation: In a 96-well plate, add the assay buffer, KCl, MgCl2, and the gastric vesicles.

  • Add varying concentrations of S-Pantoprazole to the wells. Include vehicle-only (control) and no-enzyme (blank) wells.

  • To create the necessary acidic environment for drug activation, pre-incubate the plate with a small amount of ATP to start the proton pumps.[5]

  • Reaction Initiation: Start the main reaction by adding a final concentration of ATP (e.g., 2-5 mM) to all wells. Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

  • Data Analysis: Calculate the percentage of ATPase activity inhibited by S-Pantoprazole at each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of S-Pantoprazole and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Pylorus Ligation-Induced Ulcer Model in Rats

This protocol assesses the antisecretory and anti-ulcer activity of S-Pantoprazole in vivo.[12][13]

G start Start fast 1. Acclimatize and Fast Rats (e.g., 24 hours, with water ad libitum) start->fast group 2. Group Animals (Control, Vehicle, S-Pantoprazole doses) fast->group admin 3. Administer S-Pantoprazole or Vehicle (e.g., oral gavage or i.p.) group->admin ligate 4. Anesthetize and Perform Pylorus Ligation (Surgical procedure) admin->ligate recover 5. Suture and Allow Animal to Recover (Maintain fasting for 4-19 hours) ligate->recover euthanize 6. Euthanize Animal and Collect Stomach recover->euthanize analyze 7. Analyze Gastric Contents and Mucosa (Volume, pH, Total Acidity, Ulcer Index) euthanize->analyze end End analyze->end

Experimental workflow for the pylorus ligation model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • S-Pantoprazole solution/suspension for administration

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical tools, sutures

  • pH meter, centrifuge, titration equipment (0.01 N NaOH)

Procedure:

  • Animal Preparation: Acclimatize rats and fast them for 24 hours before the experiment, allowing free access to water.

  • Dosing: Divide rats into groups. Administer S-Pantoprazole at various doses (e.g., 1, 3, 10 mg/kg) or vehicle to the respective groups, typically 30-60 minutes before surgery.

  • Surgical Procedure: Anesthetize a rat. Make a midline abdominal incision to expose the stomach. Carefully ligate the pyloric sphincter with a suture, being cautious not to obstruct blood vessels.

  • Incubation Period: Close the abdominal wall with sutures. The animals are kept for a set period (e.g., 4 hours) without food or water.[17]

  • Sample Collection: At the end of the incubation period, euthanize the animals. Carefully dissect out the stomach, clamping the esophageal end.

  • Gastric Content Analysis:

    • Collect the entire gastric content into a graduated centrifuge tube.

    • Centrifuge the contents and measure the volume of the supernatant.

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the total acidity by adding 0.01 N NaOH until a pH of 7.0 is reached.

  • Ulcer Index Scoring:

    • Cut the stomach open along the greater curvature and wash gently with saline.

    • Examine the gastric mucosa for ulcers or lesions under a dissecting microscope.

    • Score the severity of the lesions based on their number and size to calculate an ulcer index.

  • Data Analysis: Compare the gastric volume, pH, total acidity, and ulcer index of the S-Pantoprazole-treated groups with the control group. Calculate the percentage inhibition of acid secretion and ulcer formation. The dose that provides 50% inhibition is determined as the ID50.[14]

References

Application Notes: S-Pantoprazole in Helicobacter pylori Eradication Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Helicobacter pylori (H. pylori) infection is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The successful eradication of H. pylori is crucial for disease resolution and prevention of recurrence. Standard therapeutic regimens typically involve a combination of a proton pump inhibitor (PPI) with two or more antibiotics. PPIs play a critical role by suppressing gastric acid, which raises the intragastric pH. This acidic suppression enhances the efficacy and stability of antibiotics like clarithromycin and amoxicillin, and also directly inhibits the growth of H. pylori.

Pantoprazole is a widely used second-generation PPI that irreversibly inhibits the gastric H+/K+-ATPase (proton pump) in parietal cells.[1][2][3] S-pantoprazole is the levorotatory (S)-enantiomer of pantoprazole. Enantiomers can have different pharmacokinetic and pharmacodynamic properties. Research in gastroesophageal reflux disease (GERD) suggests that S-pantoprazole may offer more potent and consistent acid suppression compared to the racemic mixture of pantoprazole.[4][5] Animal studies have indicated that S-pantoprazole is 3 to 4 times more effective than the racemate in inhibiting gastric lesions, suggesting that a 20 mg dose of S-pantoprazole could be at least as effective as a 40 mg dose of racemic pantoprazole.[5]

While extensive research exists on racemic pantoprazole in H. pylori eradication, specific studies on S-pantoprazole for this indication are limited. The following protocols and data are primarily based on research conducted with racemic pantoprazole, with proposed dose adjustments for S-pantoprazole based on its higher potency. These notes are intended to guide researchers in designing studies to evaluate the efficacy and safety of S-pantoprazole in H. pylori eradication regimens.

Mechanism of Action of S-Pantoprazole

S-pantoprazole is a prodrug that, upon reaching the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to irreversible inhibition of the proton pump.[1][4] This action blocks the final step in gastric acid secretion, leading to a sustained increase in gastric pH.[2][3] This elevated pH is crucial for H. pylori eradication as it:

  • Increases the stability and activity of acid-labile antibiotics.

  • Directly inhibits the urease activity and growth of H. pylori.

  • Improves the concentration of antibiotics in the gastric mucus.

S_Pantoprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen S-Panto_Inactive S-Pantoprazole (Inactive Prodrug) S-Panto_Inactive_Cell S-Pantoprazole (Inactive) S-Panto_Inactive->S-Panto_Inactive_Cell Absorption S-Panto_Active Sulfenamide (Active Form) S-Panto_Inactive_Cell->S-Panto_Active Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) S-Panto_Active->Proton_Pump Covalent Bonding Pump_Inhibited Inhibited Pump Proton_Pump->Pump_Inhibited H_ion H+ Proton_Pump->H_ion H+ Acid_Secretion Gastric Acid Secretion Blocked Pump_Inhibited->Acid_Secretion K_ion K+ K_ion->Proton_Pump K+

Mechanism of S-Pantoprazole on the Gastric Proton Pump.

Experimental Protocols

The following are model protocols for clinical research on H. pylori eradication, adapted from studies using racemic pantoprazole. A dose of 20 mg S-pantoprazole is proposed as equivalent to the commonly studied 40 mg racemic pantoprazole .

Protocol 1: S-Pantoprazole-Based Triple Therapy

This protocol outlines a randomized, double-blind study to compare the efficacy of a 7-day versus 14-day S-pantoprazole-based triple therapy.

1. Objective: To evaluate and compare the efficacy and safety of 7-day and 14-day triple therapy regimens using S-pantoprazole for the eradication of H. pylori.

2. Study Population:

  • Inclusion Criteria: Adult patients (18-75 years) with a confirmed active H. pylori infection (e.g., positive rapid urease test and histology). Patients may present with non-ulcer dyspepsia, gastritis, or peptic ulcer disease.[6][7]

  • Exclusion Criteria: Previous H. pylori eradication therapy, known allergy to PPIs or study antibiotics, use of PPIs or antibiotics within the last 4 weeks, pregnancy or lactation, severe concomitant illness.[8]

3. Study Design & Treatment Regimen:

  • Patients are randomly assigned to one of two groups.

  • Group A (7-Day Therapy): S-Pantoprazole 20 mg, Clarithromycin 500 mg, and Amoxicillin 1000 mg. All administered twice daily for 7 days.[7]

  • Group B (14-Day Therapy): S-Pantoprazole 20 mg, Clarithromycin 500 mg, and Amoxicillin 1000 mg. All administered twice daily for 14 days.[9]

  • Note: Metronidazole (500 mg twice daily) can be used as an alternative to amoxicillin, particularly in penicillin-allergic patients.[10]

4. Assessment of H. pylori Eradication:

  • Eradication status is assessed at least 4 weeks after the completion of therapy to avoid false-negative results.[6][10]

  • Primary Method: ¹³C-Urea Breath Test (UBT).[10]

  • Confirmatory Methods (if required): Endoscopy with histology and rapid urease test. Eradication is confirmed if all tests performed are negative.[6][7]

5. Data Collection:

  • Baseline demographics and clinical characteristics.

  • H. pylori status at baseline and follow-up.

  • Adverse events are recorded throughout the study, graded by severity.

  • Patient compliance is assessed (e.g., by pill count).[11][12]

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Endoscopy, Urease Test, Histology) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., 7-Day Triple Therapy) Randomization->GroupA GroupB Group B (e.g., 14-Day Triple Therapy) Randomization->GroupB FollowUp Follow-Up Assessment (≥4 Weeks Post-Treatment) GroupA->FollowUp AdverseEvents Adverse Event Monitoring GroupA->AdverseEvents GroupB->FollowUp GroupB->AdverseEvents EradicationTest H. pylori Eradication Test (¹³C-Urea Breath Test) FollowUp->EradicationTest Analysis Data Analysis (ITT & Per-Protocol) EradicationTest->Analysis

Workflow for a typical H. pylori eradication clinical trial.
Protocol 2: S-Pantoprazole-Based High-Dose Dual Therapy

This protocol is adapted from a study investigating high-dose dual therapy as a first-line treatment, which may be beneficial in elderly populations or areas with high clarithromycin resistance.[9]

1. Objective: To determine the efficacy and tolerability of a 14-day high-dose dual therapy regimen with S-pantoprazole and amoxicillin.

2. Study Population:

  • As described in Protocol 1. This regimen may be particularly relevant for elderly patients (>65 years).[9]

3. Study Design & Treatment Regimen:

  • Treatment: S-Pantoprazole 20 mg and Amoxicillin 1000 mg. Both administered three times daily for 14 days.[9]

  • Patients should be advised to take S-pantoprazole 30 minutes before meals and amoxicillin after meals to optimize absorption and tolerability.[9]

4. Assessment of H. pylori Eradication:

  • As described in Protocol 1, using a ¹³C-Urea Breath Test at least 4 weeks after treatment completion.[9]

Quantitative Data Summary

The following tables summarize results from various clinical trials using racemic pantoprazole . These data provide a benchmark for designing and evaluating future studies with S-pantoprazole.

Table 1: Efficacy of Pantoprazole-Based Triple Therapy Regimens (Note: Most studies use 40 mg of racemic pantoprazole. A 20 mg dose of S-pantoprazole is hypothesized to provide equivalent or superior efficacy.)

ReferenceRegimen (Twice Daily Dosing)DurationEradication Rate (ITT)Eradication Rate (PP)
Dajani et al., 1999[7]Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg7 Days-93%
Adamek et al., 1998[10]Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg7 Days90%94%
Adamek et al., 1998[10]Pantoprazole 40mg + Metronidazole 500mg + Clarithromycin 500mg7 Days90%96%
Bochenek et al., 2003[11][12]Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg (PCA)7 Days71-72%71-72%
Bochenek et al., 2003[11][12]Pantoprazole 40mg + Metronidazole 500mg + Clarithromycin 500mg (PCM)7 Days82%82-87%
Treiber et al., 1999[13]Pantoprazole 40mg (Single Dose) + Amoxicillin 1000mg + Clarithromycin 500mg7 Days56%59%
Treiber et al., 1999[13]Pantoprazole 40mg (Double Dose) + Amoxicillin 1000mg + Clarithromycin 500mg7 Days75%80%
Wu et al., 2004[14]Pantoprazole 40mg + Amoxicillin 1000mg + Clarithromycin 500mg7 Days82%84%

ITT: Intention-to-Treat; PP: Per-Protocol

Table 2: Efficacy of Other Pantoprazole-Based Regimens

ReferenceRegimen TypeRegimen DetailsDurationEradication Rate (ITT)Eradication Rate (PP)
Hou et al., 2022[9]High-Dose DualPantoprazole 40mg (TID) + Amoxicillin 1000mg (TID)14 Days89.3%93.0%
Vaira et al., 2007SequentialP 40mg + A 1000mg (Days 1-5) then P 40mg + C 500mg + T 500mg (Days 6-10)10 Days91%-
Drugs.com[15]QuadrupleP 40mg (BID) + Bismuth + Tetracycline + Metronidazole7 Days82%-
Gatta et al., 2022[8][16]High-Dose DualPantoprazole 40mg (TID) + Amoxicillin 1000mg (TID)14 Days68.3%72.2%

P: Pantoprazole; A: Amoxicillin; C: Clarithromycin; T: Tinidazole; TID: Three times daily; BID: Twice daily

Table 3: Common Adverse Events in Pantoprazole-Based Eradication Therapies

Adverse EventFrequency RangeReferences
Diarrhea5.7% - 20%[15][16]
Taste Disturbance (Bitter Taste)3% - 18.8%[8][16]
Nausea / Vomiting8.7% - 11.9%[8][15][16]
Headache4.4% - 8.2%[8][15]
Abdominal Pain3.3% - 15%[15][16]

Note: Most adverse events reported in clinical trials are mild to moderate in intensity and rarely lead to discontinuation of treatment.[6]

Conclusion and Future Directions

The available evidence strongly supports the use of racemic pantoprazole in various multi-drug regimens for the eradication of H. pylori, with eradication rates frequently exceeding 90% in per-protocol analyses.[7][10] The data suggests that higher doses (e.g., twice daily) and longer durations (14 days) may improve efficacy.[9][13]

Given the evidence that S-pantoprazole is a more potent enantiomer[5], it is plausible that S-pantoprazole could achieve high eradication rates at lower doses (e.g., 20 mg) than racemic pantoprazole. This could potentially lead to a better safety profile and improved cost-effectiveness. However, this hypothesis must be confirmed through well-designed, randomized controlled trials that directly compare S-pantoprazole-based regimens with standard racemic pantoprazole-based therapies for H. pylori eradication. Future research should focus on establishing the optimal dose and duration for S-pantoprazole in dual, triple, and quadruple therapy regimens.

References

Application Notes and Protocols for S-Pantoprazole Sodium Trihydrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NAFLD is complex, involving metabolic dysregulation, inflammation, and fibrosis.[2][3]

S-Pantoprazole, the active S-enantiomer of the proton pump inhibitor (PPI) Pantoprazole, is primarily used to reduce gastric acid secretion.[4] Recent preclinical research has unveiled its potential modulatory effects on liver pathophysiology, presenting conflicting but intriguing mechanisms relevant to NAFLD. While some studies suggest a therapeutic potential by targeting hepatic fibrosis and steatosis, others indicate a risk of exacerbating the disease through alterations in the gut-liver axis.[5][6][7]

These notes provide a comprehensive overview of the current understanding, proposed mechanisms of action, and detailed protocols for investigating S-Pantoprazole sodium trihydrate in NAFLD research. It is important to note that most of the foundational research has been conducted using racemic Pantoprazole (PPZ); however, the pharmacological activity is primarily attributed to the S-enantiomer.

Proposed Mechanisms of Action in NAFLD

The current body of research presents two distinct and contradictory hypotheses regarding the effect of Pantoprazole on the liver.

Anti-Fibrotic and Anti-Steatotic Mechanisms

Research suggests that Pantoprazole may directly target key pathological processes in the liver to ameliorate NAFLD progression.

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: Liver fibrosis is driven by the activation of HSCs.[1] Pantoprazole has been shown to suppress HSC activation by promoting the proteasome-dependent degradation of Yes-associated protein (YAP), a key transcriptional regulator involved in fibrogenesis.[1][5] This is achieved by disrupting the interaction between YAP and the deubiquitinating enzyme OTUB2, leading to YAP ubiquitination and subsequent degradation.[1][5] The downregulation of YAP inhibits the expression of its downstream fibrogenic target genes, such as CTGF, CYR61, and GLI2.[1]

  • Inhibition of Hepatic Steatosis: A separate line of investigation suggests Pantoprazole can reduce the accumulation of fat in liver cells.[6] This is proposed to occur through the dose-dependent inhibition of Fatty Acid-Binding Protein 1 (FABP1) expression in hepatocytes.[6] FABP1 is a crucial protein for the uptake and intracellular transport of fatty acids, and its inhibition can lead to reduced fat deposition and lower triglyceride content in the liver.[6][8]

cluster_0 Anti-Fibrotic & Anti-Steatotic Pathways SPanto1 S-Pantoprazole OTUB2 OTUB2 SPanto1->OTUB2 disrupts interaction YAP_Ub YAP Ubiquitination & Degradation SPanto1->YAP_Ub promotes YAP YAP OTUB2->YAP stabilizes HSC Hepatic Stellate Cell Activation YAP->HSC activates YAP_Ub->YAP Fibrosis Liver Fibrosis HSC->Fibrosis SPanto2 S-Pantoprazole FABP1 FABP1 Expression SPanto2->FABP1 inhibits FA_Uptake Hepatocyte Fatty Acid Uptake FABP1->FA_Uptake facilitates Steatosis Liver Steatosis (Fat Accumulation) FA_Uptake->Steatosis

Caption: Proposed Anti-Fibrotic and Anti-Steatotic Mechanisms of S-Pantoprazole.
Pro-Fibrotic Mechanism via Gut-Liver Axis

In contrast, other studies suggest that long-term administration of Pantoprazole could be detrimental. This proposed mechanism does not involve direct action on liver cells but rather an indirect effect mediated by changes in the gut.[7][9][10]

  • Gut Microbiota Dysbiosis: As a PPI, Pantoprazole significantly reduces gastric acid, which can alter the composition of the gut microbiota.[7][11]

  • Impaired Intestinal Barrier: This dysbiosis can lead to impaired intestinal barrier integrity, characterized by a reduction in tight junction proteins.[7]

  • LPS Translocation & TLR4 Activation: A compromised barrier allows for the translocation of bacterial products, such as lipopolysaccharide (LPS), from the gut into the portal circulation.[7][10] Increased circulating LPS activates Toll-like receptor 4 (TLR4) on liver cells, including Kupffer cells and HSCs.[7][9]

  • Inflammation and Fibrogenesis: TLR4 activation triggers downstream inflammatory signaling pathways (e.g., NF-κB, JNK) and increases the production of pro-fibrotic cytokines like TGF-β, ultimately promoting HSC activation, microvesicular steatosis, and fibrosis.[7]

cluster_1 Pro-Fibrotic Mechanism (Gut-Liver Axis) SPanto S-Pantoprazole (Chronic Use) GastricAcid Gastric Acid SPanto->GastricAcid inhibits Dysbiosis Gut Microbiota Dysbiosis GastricAcid->Dysbiosis maintains balance Barrier Intestinal Barrier Integrity Dysbiosis->Barrier impairs LPS LPS Translocation (to Portal Vein) Barrier->LPS prevents TLR4 Liver TLR4 Activation (Kupffer Cells, HSCs) LPS->TLR4 activates Signaling NF-κB / JNK Signaling TGF-β Production TLR4->Signaling triggers Steatosis Microvesicular Steatosis & Fibrosis Signaling->Steatosis promotes

Caption: Proposed Pro-Fibrotic Mechanism of Chronic S-Pantoprazole Use.

Data Presentation

Table 1: In Vivo Efficacy Data (Anti-Fibrotic Model)

Model: Bile Duct Ligation (BDL) in rats; Treatment: Pantoprazole (PPZ) 150 mg/kg/day for 14 days.[1]

ParameterSham ControlBDL + SalineBDL + PPZ% Change (vs. BDL+Saline)
Serum ALT (U/L) 35.8 ± 3.7289.5 ± 21.6198.3 ± 18.5↓ 31.5%
Serum AST (U/L) 110.3 ± 10.5455.7 ± 35.8310.2 ± 29.8↓ 31.9%
Hepatic TNF-α mRNA 1.0 ± 0.14.2 ± 0.52.5 ± 0.3↓ 40.5%
Hepatic IL-6 mRNA 1.0 ± 0.15.8 ± 0.73.1 ± 0.4↓ 46.6%
Hepatic Col1a1 mRNA 1.0 ± 0.28.5 ± 1.14.3 ± 0.6↓ 49.4%
Hepatic Acta2 (α-SMA) mRNA 1.0 ± 0.27.9 ± 0.93.8 ± 0.5↓ 51.9%
Table 2: In Vivo Efficacy Data (Anti-Steatosis Model)

Model: High-Fat Diet (HFD) in mice.[6]

ParameterNormal DietHFD + ControlHFD + PPZ (Low Dose)HFD + PPZ (High Dose)
Liver Triglycerides (mg/g tissue) Significantly LowerSignificantly IncreasedSignificantly ReducedFurther Reduced (Dose-dependent)
Liver Fat Deposition (Histology) NormalSevere DepositionAlleviated DepositionSignificantly Alleviated
Table 3: In Vitro Efficacy Data (HSC Activation)

Model: Human LX-2 Hepatic Stellate Cells.[1]

Gene (mRNA expression)ControlPPZ (100 μM)PPZ (200 μM)PPZ (300 μM)
COL1A1 100%Dose-dependentDecreaseDose-dependent Decrease
α-SMA (ACTA2) 100%Dose-dependentDecreaseDose-dependent Decrease
MMP-2 100%Dose-dependentDecreaseDose-dependent Decrease
TGF-β1 100%Dose-dependentDecreaseDose-dependent Decrease
Table 4: Contradictory In Vivo Data (Pro-Fibrotic Model)

Model: C57BL/6J mice; Treatment: Pantoprazole (PZOL) for 60 days.[7]

ParameterControl (CTL)PZOL Groupp-value
Ileum Claudin Protein 0.9375 ± 0.33770.4712 ± 0.18130.0040
Ileum ZO-1 Protein 1 ± 0.20840.001 ± 0.0008< 0.0001
Liver Collagen Content (%) 5.082 ± 0.38899.417 ± 0.3789< 0.0001
Liver Neutral Lipids (ORO staining) 679,600 ± 99,2701,088,000 ± 147,1000.0382
Serum ALT (U/L) Mild IncreaseMild Increase-

Experimental Protocols

The following protocols are adapted from published literature and provide a framework for investigating the effects of S-Pantoprazole.

cluster_2 General Experimental Workflow cluster_3 Analysis Types Model Select Model (In Vitro / In Vivo) Treatment S-Pantoprazole Administration (Dose, Duration) Model->Treatment Endpoints Endpoint Analysis Treatment->Endpoints Biochem Biochemistry (ALT, AST, Lipids) Endpoints->Biochem Histo Histopathology (H&E, Sirius Red, Oil Red O) Endpoints->Histo Gene Molecular Biology (qPCR, Western Blot) Endpoints->Gene Micro Microbiome Analysis (16S rRNA Sequencing) Endpoints->Micro

Caption: General workflow for S-Pantoprazole NAFLD research.
Protocol 1: In Vivo Anti-Fibrotic Efficacy in a Bile Duct Ligation (BDL) Model

This protocol, adapted from Lu et al. (2021), is designed to assess the anti-fibrotic effects of S-Pantoprazole in a model of cholestatic liver injury.[1]

  • 1. Animal Model:

    • Species: Male Sprague-Dawley rats (200-250g).

    • Acclimatize animals for at least one week.

    • Divide rats into three groups (n=6-8 per group): Sham, BDL + Vehicle, BDL + S-Pantoprazole.

  • 2. Surgical Procedure (BDL): [12]

    • Anesthetize the rat (e.g., isoflurane).

    • Perform a midline laparotomy to expose the common bile duct.

    • In BDL groups, ligate the bile duct in two locations and transect the duct between the ligatures.

    • In the Sham group, expose and manipulate the bile duct without ligation.

    • Close the abdominal incision in layers.

  • 3. Drug Administration:

    • Starting 24 hours post-surgery, administer treatment daily for 14 days.

    • Vehicle Group: Intraperitoneal (i.p.) injection of normal saline.

    • Treatment Group: i.p. injection of this compound (e.g., 150 mg/kg, resuspended in normal saline).[1]

  • 4. Endpoint Analysis (Day 15):

    • Collect blood via cardiac puncture for serum analysis of ALT, AST, and bilirubin.

    • Euthanize animals and harvest the liver.

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin for H&E and Sirius Red staining to assess inflammation, necrosis, and collagen deposition.

    • Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction (for qPCR of Col1a1, Acta2, Tnfα, Il6) and protein extraction (for Western blot of α-SMA, YAP, OTUB2).

Protocol 2: In Vivo Anti-Steatotic Efficacy in a High-Fat Diet (HFD) Model

This protocol is based on methodologies for inducing NAFLD in mice and the findings from patent literature.[6][13][14]

  • 1. Animal Model:

    • Species: Male C57BL/6J mice (6-8 weeks old).

    • Acclimatize animals for one week.

    • Divide mice into groups (n=8-10 per group): Control Diet + Vehicle, HFD + Vehicle, HFD + S-Pantoprazole (multiple doses).

  • 2. Diet and Induction of NAFLD:

    • Control Group: Feed a standard chow diet.

    • HFD Groups: Feed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[14]

  • 3. Drug Administration:

    • After the induction period, begin daily treatment for 4-8 weeks.

    • Administer vehicle or this compound via oral gavage. Dose ranges should be determined by pilot studies (e.g., 10, 30, 100 mg/kg).

  • 4. Endpoint Analysis:

    • Monitor body weight and food intake throughout the study.

    • At termination, collect blood for serum ALT, AST, and lipid panel analysis.

    • Harvest the liver.

    • Histology: Fix a portion of the liver for H&E and Oil Red O staining to assess steatosis and inflammation.

    • Biochemical Analysis: Homogenize a fresh portion of the liver to quantify hepatic triglyceride content.

    • Molecular Analysis: Snap-freeze a portion of the liver for qPCR and Western blot analysis of FABP1 and other markers of lipid metabolism.

Protocol 3: In Vitro Analysis of HSC Activation

This protocol, adapted from Lu et al. (2021), evaluates the direct effect of S-Pantoprazole on the activation of human hepatic stellate cells.[1]

  • 1. Cell Culture:

    • Culture human HSC line LX-2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • 2. Treatment and Stimulation:

    • Seed LX-2 cells in 6-well plates until they reach 70-80% confluency.

    • Serum-starve the cells for 24 hours (DMEM with 0.5% FBS).

    • Pre-treat cells with varying concentrations of S-Pantoprazole (e.g., 100, 200, 300 μM) for 2 hours.

    • Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for 24-48 hours in the continued presence of S-Pantoprazole.

  • 3. Endpoint Analysis:

    • RNA Analysis: Lyse the cells and extract total RNA. Perform reverse transcription and quantitative PCR (qPCR) to measure the mRNA levels of fibrogenic markers (COL1A1, ACTA2, TIMP1, TGFB1) and YAP target genes (CTGF, CYR61).

    • Protein Analysis: Lyse the cells and perform Western blot analysis to measure the protein levels of α-SMA, Collagen I, and YAP.

    • Immunofluorescence: Culture cells on coverslips, treat as above, then fix and stain for α-SMA or YAP to visualize protein expression and localization.

References

Protocol for the Dissolution and Application of S-Pantoprazole Sodium Trihydrate in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

S-Pantoprazole, the S-enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase in the gastric parietal cells, leading to a potent and long-lasting inhibition of gastric acid secretion.[1][2][3][4] Its sodium trihydrate salt is a stable and highly water-soluble form, making it suitable for various experimental applications, particularly in the study of acid-related diseases, cancer biology, and cellular signaling pathways.[5][6]

This document provides detailed protocols for the dissolution of S-Pantoprazole sodium trihydrate and its application in common experimental settings, including in vitro cell culture assays, in vivo studies, and enzymatic assays. Adherence to these protocols is crucial to ensure the stability and efficacy of the compound in experimental systems. Due to its pH-dependent stability, with increased degradation at lower pH, careful consideration of the solvent and buffer systems is paramount.[3][7][8] For optimal results, solutions should be freshly prepared and protected from light.[6][9]

Quantitative Data Summary

The solubility and stability of S-Pantoprazole and its related sodium salts are summarized below. This data has been compiled from various sources to provide a comprehensive overview for researchers.

Table 1: Solubility of S-Pantoprazole and its Sodium Salts in Various Solvents

CompoundSolventSolubilityReference(s)
This compoundWaterVery high solubility[5]
Pantoprazole sodium sesquihydrateWaterFreely soluble[7]
Pantoprazole sodiumWater18.781 ± 0.436 mg/mL[5]
Pantoprazole sodium hydrateWater17 mg/mL[9]
Pantoprazole sodiumPhosphate Buffered Saline (PBS)8.33 mg/mL
Pantoprazole sodiumPhosphate Buffer (pH 6.8)Freely soluble[10]
Pantoprazole sodiumPhosphate Buffer (pH 6.8)0.490 ± 0.006 mg/mL[5]
Pantoprazole sodium sesquihydratePhosphate Buffer (pH 7.4)Very slightly soluble[7]
PantoprazoleDMSO~30 mg/mL[11]
PantoprazoleEthanol~5 mg/mL[11]
PantoprazoleDimethylformamide (DMF)~30 mg/mL[11]
Pantoprazole1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[11]

Table 2: Stability of Pantoprazole Sodium Solutions

Concentration & DiluentStorage ConditionStability (≥90% of initial concentration)Reference(s)
4 mg/mL in glass vials20°C to 25°C3 days[6]
4 mg/mL in polypropylene syringes2°C to 8°C (refrigerated)28 days[6]
0.4 mg/mL in D5W (PVC minibags)20°C to 25°C (with light exposure)2 days[6]
0.4 mg/mL in D5W (PVC minibags)2°C to 8°C (refrigerated, protected from light)14 days[6]
0.8 mg/mL in D5W (PVC minibags)20°C to 25°C (with light exposure)3 days[6]
0.8 mg/mL in D5W (PVC minibags)2°C to 8°C (refrigerated, protected from light)28 days[6]
0.4 or 0.8 mg/mL in NS (PVC minibags)20°C to 25°C (with light exposure)3 days[6]
0.4 or 0.8 mg/mL in NS (PVC minibags)2°C to 8°C (refrigerated, protected from light)28 days[6]
Aqueous Solution (pH 5.0)Ambient TemperatureHalf-life of ~2.8 hours[7]
Aqueous Solution (pH 7.8)Ambient TemperatureHalf-life of ~220 hours[7]

Experimental Protocols

Preparation of Stock Solutions

a) High-Concentration Aqueous Stock Solution (for dilution in aqueous buffers)

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add sterile, purified water to the powder to achieve the desired concentration (e.g., 10 mg/mL). This compound has high solubility in water.[5]

  • Vortex gently until the powder is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

b) DMSO Stock Solution (for dilution in cell culture media or aqueous buffers)

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add sterile, anhydrous DMSO to the powder to achieve a high concentration stock solution (e.g., 30 mg/mL).[11]

  • Vortex until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol for In Vitro Cell Culture Experiments

This protocol provides a general guideline for treating cultured cells with S-Pantoprazole. The final concentration and treatment duration should be optimized for the specific cell line and experimental design.

  • Culture cells to the desired confluency in a suitable culture vessel.

  • Thaw an aliquot of the S-Pantoprazole stock solution (either aqueous or DMSO) at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration (e.g., 10-100 µM). It is recommended to perform a serial dilution.

  • Remove the existing medium from the cells and replace it with the medium containing S-Pantoprazole.

  • Incubate the cells for the desired treatment period.

  • Proceed with the downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for In Vivo Animal Studies

This protocol is a general guideline for the preparation of S-Pantoprazole for oral gavage or intraperitoneal injection in rodents. All procedures should be performed in accordance with approved animal welfare protocols.

  • For Oral Administration:

    • Weigh the required amount of this compound.

    • Dissolve the powder in a suitable vehicle, such as sterile water or 0.9% saline, to the desired final concentration (e.g., 1-5 mg/mL).

    • Ensure the solution is clear and free of particulates.

    • Administer the solution to the animals via oral gavage at the desired dosage (e.g., 10-30 mg/kg).

  • For Intraperitoneal Injection:

    • Weigh the required amount of this compound.

    • Aseptically dissolve the powder in sterile 0.9% saline to the desired concentration.

    • Filter the solution through a 0.22 µm sterile filter.

    • Administer the solution to the animals via intraperitoneal injection at the desired dosage.

Note: Prepare the dosing solution fresh on the day of administration and protect it from light.

Protocol for In Vitro H+/K+-ATPase Inhibition Assay

This protocol is based on the principle of measuring the inhibition of ATP hydrolysis by the H+/K+-ATPase enzyme.

  • Preparation of Reagents:

    • Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.

    • Enzyme Preparation: Gastric H+/K+-ATPase vesicles (commercially available or prepared from gastric microsomes).

    • Substrate Solution: 2 mM ATP Tris salt in assay buffer.

    • S-Pantoprazole Solutions: Prepare a series of dilutions of S-Pantoprazole in the assay buffer to achieve the desired final concentrations for testing.

  • Assay Procedure:

    • In a microplate, add the desired concentration of S-Pantoprazole solution.

    • Add the H+/K+-ATPase enzyme preparation to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the ATP substrate solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

    • Calculate the percentage of inhibition for each S-Pantoprazole concentration relative to a vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_applications Experimental Applications cluster_analysis Downstream Analysis weigh Weigh S-Pantoprazole Sodium Trihydrate dissolve Dissolve in Appropriate Solvent (Water, DMSO, Saline) weigh->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter invitro In Vitro (Cell Culture) sterile_filter->invitro Dilute in Culture Medium invivo In Vivo (Animal Models) sterile_filter->invivo Formulate for Dosing enzyme Enzymatic Assay (H+/K+-ATPase) sterile_filter->enzyme Dilute in Assay Buffer analysis_vitro Cell Viability, Western Blot, Gene Expression invitro->analysis_vitro analysis_vivo Pharmacokinetics, Pharmacodynamics invivo->analysis_vivo analysis_enzyme IC50 Determination enzyme->analysis_enzyme

Caption: Experimental workflow for this compound.

signaling_pathway cluster_cell Gastric Parietal Cell cluster_effect Physiological Effect pantoprazole S-Pantoprazole (prodrug) acidic_space Acidic Canaliculus (Low pH) pantoprazole->acidic_space Accumulation active_form Sulfenamide (Active Metabolite) acidic_space->active_form Protonation cysteine Cysteine Residues on Proton Pump active_form->cysteine Covalent Bonding proton_pump H+/K+-ATPase (Proton Pump) inhibition Irreversible Inhibition proton_pump->inhibition acid_secretion Decreased Gastric Acid Secretion inhibition->acid_secretion

Caption: Mechanism of action of S-Pantoprazole.

References

Application Notes and Protocols for In Vitro Efficacy Testing of S-Pantoprazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro models and methodologies used to assess the efficacy of S-Pantoprazole, a proton pump inhibitor (PPI) that irreversibly blocks the gastric H+/K+ ATPase.

Introduction

S-Pantoprazole is the S-enantiomer of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][3] In the acidic environment of the parietal cell canaliculus, S-Pantoprazole is converted to its active form, a sulfenamide derivative, which then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to its inactivation.[1][4][5]

Recent research has also highlighted the potential of proton pump inhibitors, including pantoprazole, as anti-cancer agents.[6][7][8] This has expanded the scope of in vitro testing to include models for evaluating its effects on cancer cell viability, proliferation, and related signaling pathways.

This document outlines detailed protocols for key in vitro assays to evaluate the efficacy of S-Pantoprazole in both gastric acid secretion and cancer models.

In Vitro Models for S-Pantoprazole Efficacy Testing

The choice of in vitro model is critical and depends on the specific aspect of S-Pantoprazole's efficacy being investigated.

  • Gastric H+/K+ ATPase Activity: Isolated gastric membrane vesicles from animal models (e.g., hog or rabbit) are the most direct in vitro system to study the inhibitory effect of S-Pantoprazole on the proton pump.[5][9]

  • Gastric Acid Secretion: Isolated gastric glands or primary cultures of gastric parietal cells provide a more physiological model to assess the inhibition of secretagogue-stimulated acid secretion.[10]

  • Anti-cancer Effects: Various human cancer cell lines are employed to investigate the cytotoxic, anti-proliferative, and apoptotic effects of S-Pantoprazole. The choice of cell line will depend on the cancer type of interest. Examples include:

    • Human gastric adenocarcinoma cells (e.g., SGC-7901, MKN-45)[7][8][11]

    • Human prostate cancer cells (e.g., PC3, LNCaP, DU145)[12][13]

    • Human pancreatic cancer cells (e.g., PANC-1)[6]

Data Presentation: Quantitative Analysis of S-Pantoprazole Efficacy

The following tables summarize quantitative data from representative in vitro studies on pantoprazole.

Table 1: Inhibition of H+/K+ ATPase Activity by Pantoprazole

In Vitro ModelParameterPantoprazole Concentration% Inhibition / IC50Reference
Isolated Hog Gastric VesiclesATPase Activity3 nmol/mg protein94%[5]
Isolated Hog Gastric VesiclesH+/K+ ATPase ActivityIC50: 6.8 µM50%[9]
Isolated Hog Gastric VesiclesIntravesicular H+ Concentration1.1 µM50% reduction[9]

Table 2: Cytotoxic Effects of Pantoprazole on Cancer Cell Lines

Cell LineAssayTreatment DurationPantoprazole ConcentrationEffectReference
SGC-7901 (Gastric)Cell Viability24 h20 µg/mlInhibition of proliferation[7]
MKN-45 (Gastric)Cell Viability (pH 5.0)Not specified0.5 mmol/L6.9% reduction[8]
HCT 116 (Colon)Colony Formation7-14 days25-100 µM20-67% inhibition[14]
SW480 (Colon)Colony Formation7-14 days25-100 µM27-62% inhibition[14]
WiDr (Colon)Colony Formation7-14 days25-100 µM0-15% inhibition[14]

Experimental Protocols

H+/K+ ATPase Activity Assay in Isolated Gastric Vesicles

This protocol describes the measurement of H+/K+ ATPase activity in isolated gastric vesicles, a key assay for evaluating the direct inhibitory effect of S-Pantoprazole.

Diagram: H+/K+ ATPase Activity Assay Workflow

H_K_ATPase_Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Assay Procedure Stomach Gastric Mucosa (e.g., Hog) Homogenization Homogenization Stomach->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Vesicles Isolated Gastric Vesicles (H+/K+ ATPase) Centrifugation->Vesicles Incubation Incubate Vesicles with S-Pantoprazole (acidic pH) Vesicles->Incubation Reaction Add ATP to initiate reaction Incubation->Reaction Measurement Measure inorganic phosphate (Pi) release Reaction->Measurement Analysis Calculate % inhibition Measurement->Analysis

Caption: Workflow for H+/K+ ATPase activity assay.

Materials:

  • Fresh gastric mucosa (e.g., from hog stomach)

  • Homogenization buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 µM valinomycin, 20 mM KCl)

  • ATP solution

  • S-Pantoprazole stock solution

  • Reagents for inorganic phosphate (Pi) detection (e.g., malachite green-based reagent)

  • Microplate reader

Protocol:

  • Preparation of Gastric Vesicles:

    • Isolate gastric mucosa and homogenize in ice-cold homogenization buffer.

    • Perform differential centrifugation to enrich for microsomal fraction containing H+/K+ ATPase-rich vesicles.

    • Resuspend the final pellet in a suitable buffer and determine protein concentration.

  • Activation of S-Pantoprazole:

    • Pre-incubate the gastric vesicles with varying concentrations of S-Pantoprazole in an acidic buffer (pH < 4.0) to facilitate its conversion to the active sulfenamide form.

  • ATPase Reaction:

    • Add the pre-incubated vesicle-drug mixture to the assay buffer.

    • Initiate the ATPase reaction by adding a defined concentration of ATP.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Measurement of Phosphate Release:

    • Stop the reaction (e.g., by adding sodium dodecyl sulfate).

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis:

    • Calculate the percentage inhibition of H+/K+ ATPase activity for each S-Pantoprazole concentration compared to a vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of S-Pantoprazole concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of S-Pantoprazole on cancer cell lines.

Diagram: Cell Viability (MTT) Assay Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment_assay Treatment and Assay Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with S-Pantoprazole Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read Read absorbance (e.g., 570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Selected cancer cell line (e.g., SGC-7901)

  • Complete cell culture medium

  • 96-well plates

  • S-Pantoprazole stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of S-Pantoprazole in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of S-Pantoprazole. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of S-Pantoprazole that causes 50% inhibition of cell growth.

Signaling Pathways Affected by S-Pantoprazole

In addition to its primary effect on the proton pump, pantoprazole has been shown to modulate intracellular signaling pathways, particularly in cancer cells.

Diagram: S-Pantoprazole Mechanism of Action

Pantoprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_cancer_cell Cancer Cell SPanto_inactive S-Pantoprazole (Prodrug) Acidic_Env Acidic Canaliculus (pH < 4.0) SPanto_inactive->Acidic_Env Activation SPanto_active Sulfenamide (Active form) Acidic_Env->SPanto_active ProtonPump H+/K+ ATPase (Proton Pump) SPanto_active->ProtonPump Inhibition Cys813_822 Cys813 & Cys822 SPanto_active->Cys813_822 Covalent Bonding H_out H+ (Acid) Secretion ProtonPump->H_out Pumps H+ out SPanto_cancer S-Pantoprazole PKM2 Pyruvate Kinase M2 (PKM2) SPanto_cancer->PKM2 Downregulation Apoptosis Apoptosis SPanto_cancer->Apoptosis Induction Proliferation Cell Proliferation & Glycolysis PKM2->Proliferation

Caption: S-Pantoprazole's dual mechanism of action.

One of the key pathways identified in the context of gastric cancer is the downregulation of pyruvate kinase M2 (PKM2).[7] PKM2 is a critical enzyme in glycolysis, and its high expression is associated with increased cancer cell proliferation. By inhibiting PKM2, pantoprazole can suppress tumor growth.[7] This suggests that in vitro models for anti-cancer efficacy testing should not only focus on cell viability but also on the expression and activity of key metabolic enzymes and signaling proteins.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for evaluating the efficacy of S-Pantoprazole. For its primary indication, assays using isolated gastric vesicles or glands are essential to quantify its inhibitory effect on the H+/K+ ATPase. For exploring its potential anti-cancer properties, a range of cancer cell lines can be utilized with assays measuring cytotoxicity, apoptosis, and the modulation of specific signaling pathways like PKM2. The selection of the appropriate model and adherence to detailed protocols are crucial for obtaining reliable and reproducible data in the research and development of S-Pantoprazole.

References

Application Notes and Protocols for S-Pantoprazole Sodium Trihydrate in Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S-Pantoprazole sodium trihydrate, a proton pump inhibitor (PPI), in preclinical xenograft models of cancer. The information is compiled from various studies investigating the anti-tumor effects of pantoprazole and esomeprazole, the S-isomer of omeprazole, which serves as a surrogate for S-pantoprazole's anticipated mechanism of action.

Introduction

S-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor that primarily targets the H+/K+ ATPase in gastric parietal cells.[1] However, emerging evidence demonstrates its anti-neoplastic properties through the inhibition of Vacuolar-type H+-ATPases (V-ATPases).[2] V-ATPases are crucial for pH homeostasis in cancer cells, contributing to an acidic tumor microenvironment that promotes tumor growth, invasion, and chemoresistance.[2] By inhibiting V-ATPases, S-Pantoprazole can disrupt these processes, making it a promising agent for cancer therapy, both as a standalone treatment and in combination with conventional chemotherapeutics.

Key Anti-Cancer Mechanisms

  • Inhibition of V-ATPase: S-Pantoprazole, at concentrations higher than those used for gastric acid suppression, can inhibit V-ATPases, leading to an increase in intracellular pH and a decrease in extracellular pH. This disruption of the tumor's acidic microenvironment can impede cancer cell proliferation and survival.[2]

  • Targeting T-cell-originated protein kinase (TOPK): Pantoprazole has been identified as a direct inhibitor of TOPK, a serine-threonine kinase overexpressed in various cancers and correlated with poor prognosis. Inhibition of TOPK by pantoprazole has been shown to suppress colorectal cancer growth in xenograft models.[3][4]

  • Inhibition of Autophagy: Pantoprazole can inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive the stress induced by chemotherapy.[5] By blocking this survival mechanism, pantoprazole can enhance the efficacy of cytotoxic drugs like docetaxel.[5]

  • Modulation of Wnt/β-catenin Signaling: Pantoprazole has been observed to inhibit the Wnt/β-catenin signaling pathway in gastric cancer cells by downregulating the expression of key components like phospho-LRP6, β-catenin, and its target genes c-Myc and cyclin D1.[2]

Quantitative Data from Xenograft Studies

The following tables summarize the quantitative data on the anti-tumor efficacy of pantoprazole and esomeprazole in various cancer xenograft models.

Table 1: Pantoprazole in Xenograft Models

Cancer TypeCell LineXenograft ModelTreatment RegimenOutcomeReference
Colorectal CancerHCT116Nude Mice100 mg/kg pantoprazole, i.p.Significantly slower tumor growth and smaller tumor size compared to vehicle.[3]
Prostate CancerPC3Nude MicePantoprazole + DocetaxelIncreased growth delay of xenografts compared to docetaxel alone.[5]
Breast CancerMCF-7Nude MicePantoprazole + DocetaxelIncreased growth delay of xenografts compared to docetaxel alone.[5]
Squamous Cell CarcinomaA-431Nude MicePantoprazole + DocetaxelIncreased growth delay of xenografts compared to docetaxel alone.[5]
Gastric AdenocarcinomaSGC7901N/A (In vitro)20 mg/ml pantoprazoleInhibition of proliferation and induction of apoptosis.[2]

Table 2: Esomeprazole in Xenograft Models

Cancer TypeCell LineXenograft ModelTreatment RegimenOutcomeReference
Prostate CancerDU145Subcutaneous & Orthotopic2.5 mg/kg b.w. esomeprazole, every other dayStatistically significant tumor pH changes up to one week, but no significant alteration in tumor progression in the long term.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in cancer xenograft models, synthesized from multiple sources.

Protocol 1: Evaluation of Single-Agent Anti-Tumor Efficacy in a Colorectal Cancer Xenograft Model

Objective: To determine the effect of this compound on the growth of colorectal cancer xenografts in nude mice.

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Female athymic nude mice (4-6 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Anesthetic agent

Procedure:

  • Cell Culture: Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into two groups:

    • Control Group: Administer the vehicle control intraperitoneally (i.p.) daily.

    • Treatment Group: Administer this compound (e.g., 100 mg/kg) i.p. daily.[3]

  • Data Collection: Continue treatment and tumor measurements for a predetermined period (e.g., 21 days). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Protocol 2: Evaluation of Combination Therapy with Docetaxel in a Prostate Cancer Xenograft Model

Objective: To assess the ability of this compound to enhance the anti-tumor activity of docetaxel in a prostate cancer xenograft model.

Materials:

  • Human prostate cancer cell line (e.g., PC3)

  • Male nude mice (4-6 weeks old)

  • This compound

  • Docetaxel

  • Vehicle controls

  • Other materials as listed in Protocol 1

Procedure:

  • Tumor Establishment: Follow steps 1-4 of Protocol 1 to establish PC3 xenografts in nude mice.

  • Treatment Groups: Once tumors reach the desired size, randomize the mice into four groups:

    • Group 1 (Control): Vehicle control.

    • Group 2 (Docetaxel only): Docetaxel (e.g., 10 mg/kg, i.p., once a week).

    • Group 3 (S-Pantoprazole only): this compound (e.g., 50 mg/kg, i.p., daily).

    • Group 4 (Combination): this compound administered 2 hours before docetaxel.[5]

  • Treatment and Monitoring: Administer the treatments as scheduled and monitor tumor growth and body weight as described in Protocol 1.

  • Endpoint and Analysis: At the study endpoint, collect tumors and analyze the data to determine if the combination therapy resulted in a significantly greater tumor growth delay compared to the single-agent treatments.

Visualizations

Signaling Pathways and Experimental Workflows

S_Pantoprazole_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Effects Cellular Effects SPanto S-Pantoprazole VATPase V-ATPase SPanto->VATPase Inhibits TOPK TOPK SPanto->TOPK Inhibits Autophagy Autophagy SPanto->Autophagy Inhibits Wnt Wnt/β-catenin Signaling SPanto->Wnt Inhibits pH ↑ Intracellular pH ↓ Extracellular pH VATPase->pH Proliferation ↓ Proliferation TOPK->Proliferation Chemosensitivity ↑ Chemosensitivity Autophagy->Chemosensitivity Enhances Wnt->Proliferation pH->Proliferation Promotes Apoptosis ↑ Apoptosis

Caption: S-Pantoprazole's multi-targeted anti-cancer mechanisms.

Xenograft_Workflow start Start: Cancer Cell Line Culture harvest Harvest & Prepare Cells start->harvest implant Subcutaneous Implantation in Immunodeficient Mice harvest->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization of Mice into Treatment Groups monitor->randomize treat Treatment Administration (S-Pantoprazole +/- Chemotherapy) randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure measure->treat Repeat for study duration endpoint Endpoint: Tumor Excision & Analysis measure->endpoint

Caption: General workflow for a xenograft efficacy study.

Combination_Therapy_Logic cluster_ChemoEffect Chemotherapy Effects cluster_SPantoEffect S-Pantoprazole Effect Chemo Chemotherapy (e.g., Docetaxel) DNA_Damage Induces DNA Damage & Cell Stress Chemo->DNA_Damage SPanto S-Pantoprazole Autophagy_Inhibition Inhibits Autophagy SPanto->Autophagy_Inhibition CancerCell Cancer Cell Autophagy_Induction Induces Autophagy (Survival Mechanism) DNA_Damage->Autophagy_Induction Synergy Synergistic Cell Death DNA_Damage->Synergy Autophagy_Induction->CancerCell Promotes Survival Autophagy_Inhibition->Autophagy_Induction Blocks Autophagy_Inhibition->Synergy

Caption: Synergistic effect of S-Pantoprazole and chemotherapy.

References

Application Note: UV-Spectrophotometric Analysis of S-Pantoprazole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-Pantoprazole sodium, the S-enantiomer of Pantoprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Accurate and reliable analytical methods are crucial for the quality control of S-Pantoprazole sodium in bulk drug and pharmaceutical formulations. UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique well-suited for this purpose.[1][2][3] This method relies on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration.

Principle of the Method

The quantitative determination of S-Pantoprazole sodium is based on measuring its absorbance at its wavelength of maximum absorption (λmax). The chromophoric groups within the pantoprazole structure, a substituted benzimidazole, are responsible for its characteristic UV absorption. By preparing solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed according to Beer-Lambert's law. This curve is then used to determine the concentration of the drug in unknown samples, such as pharmaceutical tablets.

Summary of Published Analytical Methods

Several UV-spectrophotometric methods have been developed for the analysis of Pantoprazole sodium. The key parameters from these validated methods are summarized below for easy comparison.

Solvent/Diluentλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Distilled Water2893 - 210.997Not ReportedNot Reported[1]
Distilled Water2905 - 35Not Reported0.9891.954[2]
Distilled Water2925 - 70Not ReportedNot ReportedNot Reported
0.1N NaOH2951 - 200.9990.0830.250[3]
0.01N NaOH25010 - 500.9987Not ReportedNot Reported[4]
Methanol-Water (1:9 v/v)2952.5 - 80Not Reported0.692.31[5]

Experimental Protocols

Protocol 1: Assay of S-Pantoprazole Sodium in Tablet Dosage Form

This protocol describes a generalized procedure for the quantification of S-Pantoprazole sodium in tablets using UV-spectrophotometry, adapted from published methods.[1][3][4]

1. Materials and Reagents:

  • S-Pantoprazole Sodium reference standard

  • S-Pantoprazole Sodium tablets

  • Solvent: 0.1N Sodium Hydroxide (NaOH), Analytical Grade

  • Double distilled water

  • Calibrated glassware (volumetric flasks, pipettes)

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells

  • Analytical balance

  • Sonicator

  • Whatman filter paper No. 41 or equivalent

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of S-Pantoprazole Sodium reference standard.

  • Transfer the powder to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of 0.1N NaOH.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with 0.1N NaOH and mix thoroughly.

3. Preparation of Working Standard Solutions & Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 to 20 µg/mL using 0.1N NaOH as the diluent.[3]

  • Measure the absorbance of each working standard solution at the λmax of 295 nm against a 0.1N NaOH blank.[3]

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Determine the correlation coefficient (r²), which should be ≥ 0.999.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 S-Pantoprazole sodium tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Pantoprazole.

  • Transfer the powder to a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of 0.1N NaOH and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with 0.1N NaOH and mix well.

  • Filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the filtrate.[3] This yields a stock sample solution of 100 µg/mL.

  • Dilute this solution with 0.1N NaOH to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

5. Analysis:

  • Measure the absorbance of the final sample solution at 295 nm using 0.1N NaOH as the blank.

  • Calculate the concentration of S-Pantoprazole sodium in the sample solution using the regression equation from the calibration curve.

  • Calculate the percentage assay of the drug in the tablet formulation.

Protocol 2: Analytical Method Validation

This protocol outlines the validation of the developed UV-spectrophotometric method as per ICH Q2(R1) guidelines.

1. Linearity:

  • Analyze freshly prepared standard solutions in the range of 1-20 µg/mL.[3]

  • Plot the absorbance versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

2. Accuracy (% Recovery):

  • Perform recovery studies by the standard addition method.

  • Add known amounts of the reference standard at three different levels (e.g., 80%, 100%, and 120%) to a pre-analyzed sample solution.

  • Analyze each solution in triplicate.

  • Calculate the percentage recovery. The acceptance range is typically 98-102%.

3. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 10 µg/mL) on the same day, under the same experimental conditions.[1]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days by different analysts.

  • Calculate the % Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of S-Pantoprazole sodium as a proton pump inhibitor.

Mechanism of S-Pantoprazole Action cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ K+_lumen K+ Pantoprazole S-Pantoprazole (Prodrug) Sulfenamide Active Sulfenamide Pantoprazole->Sulfenamide Acidic Activation Pump H+/K+ ATPase (Proton Pump) Sulfenamide->Pump Forms Covalent Disulfide Bond Pump->H+ Inhibited Acid Secretion Pump->K+_lumen K+_cell K+ K+_cell->Pump

Caption: Mechanism of S-Pantoprazole as a proton pump inhibitor.

Experimental Workflow

The diagram below outlines the general workflow for the UV-spectrophotometric assay of S-Pantoprazole sodium tablets.

Workflow for UV-Spectrophotometric Assay prep 1. Preparation sub_prep Standard & Sample Stock Solutions dilution 2. Serial Dilution (Working Standards) sub_prep->dilution Dilute Standard Stock measurement 3. Spectrophotometric Measurement sub_prep->measurement Dilute Sample Stock dilution->measurement Measure Absorbance (λmax = 295 nm) analysis 4. Data Analysis measurement->analysis Absorbance Values result 5. Final Result (% Assay) analysis->result Calculate Concentration via Calibration Curve

Caption: General workflow for the assay of S-Pantoprazole tablets.

Method Validation Relationship

This chart shows the logical relationship and dependency between key analytical method validation parameters.

Method Validation Parameter Relationships linearity Linearity & Range accuracy Accuracy (% Recovery) linearity->accuracy Defines working concentration range precision Precision (%RSD) linearity->precision Defines working concentration range lod_loq LOD & LOQ linearity->lod_loq Slope & SD used for calculation method Validated Analytical Method accuracy->method precision->method lod_loq->method specificity Specificity specificity->linearity Establishes non-interference

References

Troubleshooting & Optimization

Technical Support Center: S-Pantoprazole Sodium Trihydrate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of S-Pantoprazole sodium trihydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during the handling, storage, and analysis of this compound.

1. Sample Discoloration

  • Question: My this compound sample/solution has turned yellow or brown. What is the cause and is the sample still usable?

  • Answer: Discoloration, particularly turning yellow or brown, is a common indicator of degradation. S-Pantoprazole is highly unstable in acidic conditions and degradation is accelerated by exposure to light.[1] The color change is due to the formation of degradation products. The sample is likely no longer suitable for experiments where high purity is required, as its chemical integrity has been compromised. It is recommended to prepare a fresh solution and ensure storage conditions are appropriate (see FAQ on storage).

  • Question: How can I prevent my S-Pantoprazole solutions from discoloring?

  • Answer: To prevent degradation and subsequent discoloration, S-Pantoprazole solutions should be prepared in an alkaline buffer (pH > 7) and protected from light.[1][2] Use amber vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible and minimize the time they are exposed to ambient light and temperature.

2. HPLC Analysis Issues

  • Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing S-Pantoprazole. What could they be?

  • Answer: Unexpected peaks are likely degradation products or process-related impurities. The most common degradation products are the sulfone and sulfide impurities.[2] Under oxidative stress, the sulfone impurity is a major degradant, while acidic conditions can also lead to the formation of the sulfide impurity.[2] Other minor degradation products can also form under photolytic and thermal stress.[3][4]

  • Question: My S-Pantoprazole peak is broad or tailing in my HPLC analysis. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by several factors. Ensure your mobile phase pH is controlled and appropriate for the column you are using. Some methods suggest the use of a buffer at pH 7.[2] Using a high-quality C18 column is also recommended.[2] Additionally, ensure that your sample is fully dissolved in the mobile phase before injection. The presence of triethylamine in the mobile phase has been shown to improve peak shape.[5]

  • Question: The retention time of my S-Pantoprazole peak is shifting between injections. What could be the cause?

  • Answer: Retention time shifts can be due to fluctuations in mobile phase composition, column temperature, or flow rate. Ensure your HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed.[6] Check for any leaks in the system. A stable column temperature is also crucial for reproducible retention times.

3. Physical Stability

  • Question: I have observed a change in the physical form of my solid this compound. What is happening?

  • Answer: this compound can undergo dehydration. At approximately 40°C, it can transition to S-Pantoprazole sodium hemipentahydrate.[7][8] This transition is reversible, and the trihydrate form can be regenerated at high humidity.[7][8] While the crystal structure does not change significantly, this change in hydration state can affect the material's physical properties.[7]

  • Question: Which hydrated form of S-Pantoprazole sodium is more stable?

  • Answer: S-Pantoprazole sodium hemipentahydrate is reported to be more stable than the trihydrate form at higher temperatures and under exposure to light.[7][8]

Quantitative Data on Degradation

The stability of S-Pantoprazole is highly dependent on the experimental conditions. The following tables summarize quantitative data from forced degradation studies.

Table 1: Summary of S-Pantoprazole Degradation under Various Stress Conditions

Stress ConditionReagent/DetailsTimeTemperatureDegradation (%)Major Degradation ProductsReference
Acidic0.01 M HCl10 minRoom Temp~35%Sulfide and others[1]
Acidic0.01 M HCl60 minRoom Temp~92%Sulfide and others[1]
Acidic0.05 M HCl30 minRoom Temp~86%Multiple degradants[1]
Oxidative3% H₂O₂2 hoursRoom Temp~53%Sulfone and others[1]
Oxidative3% H₂O₂3 hoursRoom Temp~67%Sulfone and others[1]
Thermal (Dry Heat)Solid State24 hours70°C~10%Not specified[1]
Thermal (Dry Heat)Solid State24 hours95°C~54%Not specified[1]
Photolytic (UV)Solution24 hours50°C (in chamber)~36%Multiple degradants[1]
Photolytic (UV)Solution60 hours50°C (in chamber)~64%Multiple degradants[1]
Alkaline0.1 M NaOH5 daysRoom TempHighly Stable-[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for S-Pantoprazole and its Degradation Products

This protocol is a general guideline based on commonly used methods for the analysis of S-Pantoprazole and its impurities.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium Acetate (analytical grade)

  • Orthophosphoric acid or Acetic acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Hypersil ODS, 5 µm, 125 x 4.0 mm)[2]

  • Mobile Phase: A mixture of a buffer and acetonitrile. A common mobile phase is a gradient of 0.01 M phosphate buffer (pH 7) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 290 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

3. Preparation of Solutions:

  • Buffer Preparation (0.01 M Phosphate Buffer, pH 7): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.01 M solution. Adjust the pH to 7.0 with a suitable base (e.g., dilute NaOH or KOH).

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio for your gradient program. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: For stability studies, subject the S-Pantoprazole sample to the desired stress conditions. After the specified time, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample solution through a 0.45 µm filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the intact drug.

  • Inject the sample solutions to analyze for the presence of the parent drug and any degradation products.

Visualizations

DegradationPathways SPantoprazole This compound Sulfide Sulfide Impurity SPantoprazole->Sulfide Acidic Conditions Sulfone Sulfone Impurity SPantoprazole->Sulfone Oxidative Conditions OtherDegradants Other Degradation Products SPantoprazole->OtherDegradants Photolytic/Thermal Stress

Caption: Major degradation pathways of S-Pantoprazole.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start S-Pantoprazole Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Dilute Dilute with Mobile Phase Stress->Dilute Filter Filter through 0.45µm filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 290nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Degradation Integrate->Quantify

Caption: Workflow for forced degradation studies.

TroubleshootingFlowchart Start Unexpected Peak in HPLC? CheckBlank Inject Blank (Mobile Phase) Start->CheckBlank PeakPresentBlank Peak present in blank? CheckBlank->PeakPresentBlank ContaminatedSolvent Investigate Solvent/System Contamination PeakPresentBlank->ContaminatedSolvent Yes CheckStandard Inject Reference Standard PeakPresentBlank->CheckStandard No PeakInStandard Peak present with standard? CheckStandard->PeakInStandard ImpurityInStandard Impurity in Reference Standard PeakInStandard->ImpurityInStandard Yes DegradationProduct Likely a Degradation Product. Correlate with stress studies. PeakInStandard->DegradationProduct No

Caption: Troubleshooting unexpected HPLC peaks.

References

pH-dependent stability of S-Pantoprazole in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the pH-dependent stability of S-Pantoprazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of S-Pantoprazole in aqueous solutions at different pH values?

S-Pantoprazole is a proton-pump inhibitor (PPI) that is highly sensitive to pH.[1] Its stability in aqueous solutions is pH-dependent, with the rate of degradation increasing significantly as the pH decreases.[1][2][3] The molecule is known to be acid-labile, meaning it degrades rapidly in acidic environments.[2][4] Conversely, it demonstrates good stability in neutral and alkaline (basic) conditions.[5][6][7] Most PPIs, including pantoprazole, have a pKa value of approximately 4.[1][8]

Q2: My S-Pantoprazole solution is turning yellow. What does this indicate?

A yellow discoloration of an S-Pantoprazole solution is a common visual indicator of degradation, particularly under acidic conditions.[7] If you observe this color change, it is highly likely that the active pharmaceutical ingredient (API) is undergoing acid-catalyzed degradation.

Q3: What are the major degradation products of S-Pantoprazole under different stress conditions?

Forced degradation studies have identified several key impurities:

  • Acidic Conditions: The primary degradation product formed under acidic stress is the corresponding sulfide impurity.[5][6]

  • Oxidative Conditions: Under oxidative stress, the major impurity is the sulfone derivative.[5][6]

  • Other Impurities: Depending on the specific stress conditions (e.g., photolytic, thermal), other degradation products such as N-oxide and N-oxide sulfone may also be formed.[9]

Q4: How can I prevent the degradation of S-Pantoprazole during my experiments?

To maintain the stability of S-Pantoprazole in aqueous solutions:

  • Maintain pH above 7.0: Use alkaline buffer systems, such as phosphate buffer at pH 7.4 or a sodium bicarbonate solution, to prevent acid-catalyzed degradation.[10][11] The drug is stable in simulated intestinal fluid (SIF) at pH 6.8 for at least 24 hours.[2][3]

  • Control Temperature: While stable against dry heat, degradation in solution can be accelerated by temperature.[6][12] For storage of solutions, refrigeration (2-8°C) is often recommended.[13]

  • Protect from Light: S-Pantoprazole can degrade upon exposure to UV light, especially when in solution.[7] It is advisable to use amber-colored glassware or protect solutions from light.

  • Work Efficiently: Prepare solutions fresh and perform experiments promptly, especially if working without alkaline buffers.

Q5: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

Unexpected peaks in your chromatogram often represent degradation products.

  • Check Retention Times: Compare the retention times of the unknown peaks with those of known pantoprazole impurities, such as the sulfide and sulfone derivatives.[5][6]

  • Review Experimental Conditions: The most common cause of degradation is an acidic pH. Verify the pH of your mobile phase, diluents, and sample solutions. Degradation can occur rapidly; for instance, in 0.1 M HCl, pantoprazole degrades almost completely within 10 minutes.[7]

  • Consider Other Stress Factors: Evaluate if the sample was exposed to oxidative stress, high temperatures, or prolonged light, which could generate other impurities.[5][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of S-Pantoprazole concentration Acidic pH: The solution pH is below 6.0, causing rapid acid-catalyzed degradation.[3]Immediately measure the pH of the solution. Prepare all solutions using a buffer with a pH of 7.4 or higher (e.g., phosphate or bicarbonate buffer).[11]
Improper Solvent/Diluent: The solvent system is not adequately buffered.Use a well-buffered system as the diluent for all standards and samples. Avoid using unbuffered water or acidic media.
Poor reproducibility in stability studies Inconsistent pH: Minor variations in pH between samples can lead to significant differences in degradation rates.Ensure the buffer capacity is sufficient for the experiment. Prepare a large batch of buffer to be used for all related samples. Verify the pH of each key solution before use.
Temperature Fluctuations: Samples are not maintained at a consistent temperature.Use a calibrated incubator or water bath to maintain a constant temperature throughout the stability study.[12]
Extraneous peaks in HPLC analysis On-Column Degradation: The mobile phase is acidic, causing the drug to degrade on the HPLC column.Verify that the mobile phase pH is neutral or slightly alkaline (e.g., pH 7.0-7.4).[5][7]
Sample Degradation Prior to Injection: The sample degraded in the autosampler vial while waiting for injection.Use an autosampler with temperature control (refrigeration). Minimize the time between sample preparation and injection. Ensure the sample diluent is adequately buffered.
Oxidation: The sample was exposed to oxidizing agents or dissolved oxygen.Degas all solvents and mobile phases. If oxidative degradation is suspected, prepare samples under an inert atmosphere (e.g., nitrogen).

Quantitative Stability Data

The stability of S-Pantoprazole is highly dependent on the specific acidic conditions. The table below summarizes degradation data from forced degradation studies.

Condition Time Approximate Degradation (%) Reference
0.01 M HCl (Room Temp)10 min35%[7]
0.01 M HCl (Room Temp)60 min92%[7]
0.05 M HCl (Room Temp)30 min86%[7]
0.1 M HCl (Room Temp)10 min~100%[7]
1 M HCl (Room Temp)10 min~100%[7]
pH 4 (Room Temp)30 min44%[14]
pH 4 (Room Temp)120 min75%[14]
0.1 M NaOH (Room Temp)5 days< 5%[7]
Phosphate Buffer (pH 6.8)24 hoursStable[3]

Experimental Protocols

Protocol 1: General pH-Dependent Stability Study

This protocol outlines a typical experiment to evaluate the stability of S-Pantoprazole at various pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at desired pH values (e.g., pH 2, 4, 5, 6.8, 7.4). A 0.05 M to 0.1 M buffer concentration is common.[15][16]

  • Stock Solution Preparation: Accurately weigh and dissolve S-Pantoprazole in a suitable solvent (e.g., methanol or water, if stability permits) to prepare a concentrated stock solution.

  • Sample Preparation: Dilute the stock solution with each of the prepared buffers to a final, known concentration (e.g., 20 µg/mL).

  • Incubation: Store the prepared samples in a temperature-controlled environment (e.g., 25°C or 37°C). Protect samples from light using amber vials or by covering them.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Immediately neutralize the reaction by diluting the aliquot in the HPLC mobile phase or a high-pH buffer to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18, 5 µm (e.g., 250 mm x 4.6 mm).[11][17]

    • Mobile Phase: A mixture of phosphate buffer (e.g., 0.01 M, pH 7.0) and an organic solvent like acetonitrile in a 70:30 v/v ratio.[5][17]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 290 nm.[5][7]

  • Data Analysis: Calculate the percentage of S-Pantoprazole remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Forced Degradation Study

This protocol follows ICH guidelines to investigate degradation pathways.

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 M HCl at room temperature.

    • Sample at short intervals (e.g., 5, 10, 30 minutes) due to rapid degradation.[7]

    • Neutralize samples with an equivalent molar amount of NaOH before injection.

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH at room temperature.

    • Sample at extended intervals (e.g., 1, 6, 24 hours).[7]

    • Neutralize samples with an equivalent molar amount of HCl before injection.

  • Oxidative Degradation:

    • Treat the drug solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.

    • Sample at various intervals (e.g., 1, 4, 8 hours).

    • Analyze directly or after appropriate dilution.

  • Thermal Degradation:

    • Expose a solid sample of the drug to dry heat (e.g., 60-80°C).

    • Expose a drug solution to the same heat and sample over time.

  • Photolytic Degradation:

    • Expose a drug solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

    • Keep a control sample protected from light at the same temperature.

    • Sample at various intervals and analyze.[9]

Diagrams and Workflows

G cluster_start Start: Stability Issue Observed cluster_investigation Troubleshooting Pathway cluster_solution Corrective Actions start Unexpected Result (e.g., Low Assay, Extra Peaks) ph_check 1. Verify pH of All Solutions (Sample, Diluent, Mobile Phase) start->ph_check is_acidic Is pH < 6.5? ph_check->is_acidic temp_check 2. Check Temperature Control (Storage, Autosampler) is_acidic->temp_check No use_buffer Action: Use Alkaline Buffer (pH > 7) for all solutions is_acidic->use_buffer Yes light_check 3. Check Light Exposure temp_check->light_check control_temp Action: Use Temp-Controlled Storage and Autosampler temp_check->control_temp oxid_check 4. Consider Oxidation light_check->oxid_check protect_light Action: Use Amber Vials or Protect from Light light_check->protect_light degas Action: Degas Solvents, Consider Inert Atmosphere oxid_check->degas end_node Problem Resolved use_buffer->end_node control_temp->end_node protect_light->end_node degas->end_node

Caption: Troubleshooting workflow for S-Pantoprazole stability issues.

G prep_buffers 1. Prepare Buffers (pH 2, 4, 5, 6.8, 7.4) prep_samples 3. Dilute Stock into Each Buffer prep_buffers->prep_samples prep_stock 2. Prepare S-Pantoprazole Stock Solution prep_stock->prep_samples incubation 4. Incubate Samples (Constant Temp, Protected from Light) prep_samples->incubation sampling 5. Withdraw Aliquots at Time Intervals incubation->sampling quench 6. Quench Degradation (e.g., Neutralize pH) sampling->quench hplc 7. HPLC Analysis (Stability-Indicating Method) quench->hplc analysis 8. Calculate % Remaining vs. Time 0 hplc->analysis

Caption: Experimental workflow for a pH-dependent stability study.

G pantoprazole S-Pantoprazole (Sulfoxide) rearrangement Acid-Catalyzed Rearrangement pantoprazole->rearrangement Degrades in presence of acid Acidic Conditions (H+, pH < 6) acid->rearrangement sulfide Sulfide Degradant (Major Product) rearrangement->sulfide other Other Minor Degradants rearrangement->other

Caption: Simplified pathway of S-Pantoprazole acid degradation.

References

Technical Support Center: Overcoming Poor Solubility of S-Pantoprazole at Neutral pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Pantoprazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of S-Pantoprazole in neutral pH environments.

Frequently Asked Questions (FAQs)

Q1: Why does S-Pantoprazole exhibit poor solubility at neutral pH?

A1: S-Pantoprazole is a weak base that is chemically stable at neutral and alkaline pH. However, its solubility is pH-dependent.[1] In neutral and alkaline solutions, it exists predominantly in its non-ionized, lipophilic form, which has limited aqueous solubility.[1] Pantoprazole sodium sesquihydrate, a common salt form, is described as very slightly soluble in phosphate buffer at pH 7.4.[2][3][4]

Q2: What are the primary strategies to enhance the solubility of S-Pantoprazole at neutral pH?

A2: The main approaches to improve the solubility of S-Pantoprazole at neutral pH include:

  • Formation of Inclusion Complexes: Utilizing cyclodextrins to encapsulate the S-Pantoprazole molecule, thereby increasing its apparent solubility.[5]

  • Conversion to Amorphous Form: Transforming the crystalline drug into a higher-energy amorphous state, which generally exhibits greater solubility and a faster dissolution rate.[6]

  • Use of Buffers/Alkalinizing Agents: Incorporating buffering agents into the formulation to create a micro-environment with a pH that favors the dissolution of S-Pantoprazole.[1]

Q3: How do cyclodextrins improve the solubility of S-Pantoprazole?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly water-soluble molecules, like S-Pantoprazole, within their cavity. This non-covalent inclusion complex effectively shields the lipophilic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[5][7] Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the solubility of pantoprazole by as much as 36-fold.[5]

Q4: What is the advantage of using the amorphous form of S-Pantoprazole?

A4: The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart. This disordered state possesses higher free energy, which leads to a significant increase in its apparent solubility and dissolution rate.[6] For pantoprazole, the conversion from a crystalline to an amorphous form has been shown to greatly enhance its solubility and dissolution.[6]

Troubleshooting Guide

Issue: I am observing very low concentrations of S-Pantoprazole in my dissolution studies at pH 7.4.

  • Possible Cause: The crystalline form of S-Pantoprazole has inherently low solubility at neutral pH.

  • Troubleshooting Steps:

    • Verify the solid-state form of your S-Pantoprazole. If you are using the crystalline form, consider strategies to enhance its solubility.

    • Incorporate a solubilizing agent. Try adding a suitable cyclodextrin, such as HP-β-CD, to your dissolution medium to assess its effect on solubility.

    • Prepare an amorphous form of S-Pantoprazole. An amorphous solid dispersion can be prepared to potentially increase the dissolution rate and extent.

Issue: My attempts to prepare an S-Pantoprazole-cyclodextrin inclusion complex are not yielding a product with improved solubility.

  • Possible Cause: The method of preparation may not be optimal, or the stoichiometry of the complex may be incorrect.

  • Troubleshooting Steps:

    • Review your preparation method. The kneading method is a common and effective technique for preparing cyclodextrin inclusion complexes in a laboratory setting.[8] Ensure thorough mixing and the use of a minimal amount of a suitable solvent to form a consistent paste.

    • Optimize the drug-to-cyclodextrin ratio. A 1:1 molar ratio is often a good starting point for inclusion complexes.[9]

    • Characterize the resulting complex. Use analytical techniques such as Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the formation of the inclusion complex and the reduction in drug crystallinity.

Issue: The amorphous S-Pantoprazole I prepared is unstable and quickly recrystallizes.

  • Possible Cause: Amorphous forms are thermodynamically unstable and have a tendency to revert to a more stable crystalline form.

  • Troubleshooting Steps:

    • Incorporate a stabilizing polymer. When preparing the amorphous form, especially via methods like spray drying or solvent evaporation, including a polymer such as PVP or HPMC can help to inhibit recrystallization by molecularly dispersing the drug within the polymer matrix.

    • Control storage conditions. Store the amorphous material in a tightly sealed container at low humidity and controlled temperature to minimize exposure to environmental factors that can induce recrystallization.

Data Presentation

Table 1: Solubility of S-Pantoprazole Sodium in Various Solvents

SolventSolubility (mg/mL)Reference
Water18.781 ± 0.436[2]
Phosphate Buffer pH 6.80.490 ± 0.006[2]
Methanol12.377 ± 0.909[2]
Ethanol7.864 ± 0.436[2]

Table 2: Effect of Cyclodextrins on Pantoprazole Solubility

CyclodextrinFold Increase in SolubilityReference
β-cyclodextrin4[5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)36[5]

Experimental Protocols

Protocol 1: Preparation of S-Pantoprazole-Cyclodextrin Inclusion Complex by the Kneading Method

  • Molar Ratio Calculation: Determine the required weights of S-Pantoprazole and a suitable cyclodextrin (e.g., HP-β-CD) to achieve a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the accurately weighed cyclodextrin in a mortar. Add a minimal amount of a 50:50 (v/v) methanol-water solution dropwise while triturating to form a homogeneous paste.[10]

  • Incorporation of S-Pantoprazole: Gradually add the accurately weighed S-Pantoprazole to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The consistency of the paste should be maintained by adding a small amount of the solvent mixture if necessary.[10]

  • Drying: The kneaded mixture is then dried in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: The dried complex is passed through a suitable sieve to obtain a uniform powder.

Protocol 2: Preparation of Amorphous S-Pantoprazole by Solvent Evaporation

  • Dissolution: Dissolve S-Pantoprazole sodium in water to create a concentrated solution (e.g., 5.0 g in 25 mL).[11]

  • Phase Partitioning: Add an immiscible organic solvent, such as dichloromethane (25 mL), to the aqueous solution.[11]

  • Acidification: Slowly add acetic acid dropwise to the stirred biphasic mixture to precipitate the pantoprazole free base.[11]

  • Phase Separation: Separate the organic phase containing the pantoprazole free base.

  • Solvent Evaporation: Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30°C) to obtain the amorphous solid.[11]

  • Drying: Further dry the resulting solid under vacuum to remove any residual solvent.

Protocol 3: Determination of S-Pantoprazole Solubility by UV-Vis Spectrophotometry

  • Preparation of Standard Solutions: Prepare a stock solution of S-Pantoprazole of a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 0.1N NaOH or methanol).[12][13] From this stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 5-40 µg/mL).[2]

  • Determination of λmax: Scan one of the standard solutions over a UV wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which for pantoprazole is typically around 290 nm.[13]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a saturated solution of S-Pantoprazole in the desired neutral pH buffer (e.g., phosphate buffer pH 7.4) by adding an excess amount of the drug to the buffer. Shake the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.[2]

  • Sample Analysis: Centrifuge the suspension to pellet the undissolved solid. Filter the supernatant through a suitable filter (e.g., 0.45 µm). Dilute the filtered solution with the same solvent used for the standard solutions to bring the concentration within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of S-Pantoprazole in the diluted sample. Account for the dilution factor to determine the solubility in the original saturated solution.

Visualizations

G Logical Workflow for Troubleshooting Poor S-Pantoprazole Solubility start Start: Poor S-Pantoprazole Solubility at Neutral pH check_form Is the solid form crystalline or amorphous? start->check_form crystalline Crystalline Form check_form->crystalline Crystalline amorphous Amorphous Form check_form->amorphous Amorphous strategy Select Solubility Enhancement Strategy crystalline->strategy analyze Analyze Solubility (e.g., UV-Vis) amorphous->analyze cyclodextrin Use Cyclodextrins strategy->cyclodextrin amorphization Convert to Amorphous Form strategy->amorphization buffer Incorporate Buffers strategy->buffer protocol_cyclo Follow Protocol for Inclusion Complexation cyclodextrin->protocol_cyclo protocol_amorph Follow Protocol for Amorphization amorphization->protocol_amorph buffer->analyze protocol_cyclo->analyze protocol_amorph->analyze end End: Improved Solubility analyze->end

Caption: Troubleshooting workflow for addressing poor S-Pantoprazole solubility.

G Signaling Pathway of S-Pantoprazole Solubility Enhancement with Cyclodextrins drug S-Pantoprazole (Poorly Soluble) complex Inclusion Complex (S-Pantoprazole encapsulated in Cyclodextrin) drug->complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex soluble_complex Solubilized Complex (Increased Apparent Solubility) complex->soluble_complex Dispersion in solvent Aqueous Solvent (Neutral pH) solvent->soluble_complex

Caption: Mechanism of solubility enhancement of S-Pantoprazole by cyclodextrin inclusion.

References

S-Pantoprazole formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of S-Pantoprazole.

Section 1: Stability and Degradation

FAQs

Q1: What are the primary stability challenges with S-Pantoprazole in oral formulations?

S-Pantoprazole is a proton pump inhibitor that is highly unstable in acidic environments. The primary challenge is its rapid degradation in the low pH of the stomach, which can lead to a loss of therapeutic efficacy.[1][2] The stability of S-Pantoprazole is pH-dependent, with the rate of degradation increasing as the pH decreases.[3][4] For instance, at an ambient temperature, its degradation half-life is approximately 2.8 hours at pH 5.0, while it increases to about 220 hours at pH 7.8.[3][4]

Q2: What is the degradation pathway of S-Pantoprazole in acidic conditions?

In an acidic environment, S-Pantoprazole undergoes an acid-catalyzed rearrangement to form a protonated tetracyclic sulfonamide.[5] This active form then covalently binds to the proton pump (H+/K+ ATPase) in the parietal cells of the stomach, inhibiting gastric acid secretion.[6] However, this inherent reactivity in acid also leads to its degradation and loss of bioavailability if not protected.[1] The degradation process can be visually observed as a color change in solution, often turning yellowish.[5][7]

Troubleshooting Guide: S-Pantoprazole Degradation

IssuePotential CauseRecommended Action
Premature drug release in acidic media during in-vitro dissolution. Inadequate enteric coating (thickness, uniformity, or polymer choice).Optimize the coating process: increase coating thickness, ensure uniform application, and evaluate different enteric polymers.[6]
Incompatible excipients interacting with the enteric coat.Conduct drug-excipient compatibility studies using techniques like DSC and FTIR.[8][9]
Discoloration of the formulation upon storage. Exposure to high humidity or temperature.Store the formulation in tightly sealed containers with desiccants and at controlled room temperature or under refrigeration as determined by stability studies.[7]
Interaction with acidic excipients.Ensure all excipients are non-acidic and compatible with S-Pantoprazole.[8]

Section 2: Physicochemical Properties and Excipient Compatibility

FAQs

Q1: What are the key physicochemical properties of S-Pantoprazole to consider during formulation?

S-Pantoprazole is a crystalline powder that is white to off-white.[10] It exhibits polymorphism, meaning it can exist in different crystalline forms, which may affect its stability and solubility.[10] It is freely soluble in water and methanol, and slightly soluble in ethanol.[10][11] Its aqueous solubility is pH-dependent.[3]

Q2: How can I ensure excipient compatibility with S-Pantoprazole?

Drug-excipient compatibility studies are crucial.[8][12] Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Isothermal Stress Testing (IST) can be employed to detect any potential interactions between S-Pantoprazole and the selected excipients.[8][9] It is particularly important to avoid acidic excipients that could compromise the stability of the drug.[2]

Data Presentation: S-Pantoprazole Solubility

SolventSolubilityReference
Distilled WaterFreely Soluble[10]
MethanolFreely Soluble[11]
EthanolFreely Soluble[10]
Phosphate Buffer (pH 6.8)Freely Soluble[3]
0.1 N HClDegrades[5]

Section 3: Formulation Strategies and Troubleshooting

Enteric Coating

FAQs

Q1: Why is enteric coating essential for S-Pantoprazole oral dosage forms?

Enteric coating is a polymer barrier applied to oral medications to protect them from the acidic environment of the stomach.[6] For S-Pantoprazole, this is critical to prevent its degradation and ensure that the drug is released in the neutral to alkaline environment of the small intestine for absorption.[1][2]

Q2: What are common defects in enteric coating and how can they be addressed?

Common enteric coating defects include cracking, peeling, and orange peel effect (rough surface). These can be caused by improper coating parameters such as spray rate, pan speed, and atomizing air pressure.[13] Optimizing these parameters and ensuring the correct composition of the coating solution (polymer, plasticizer, and solvent) can mitigate these issues.

Experimental Protocol: Enteric Coating of S-Pantoprazole Tablets

  • Core Tablet Preparation: Prepare S-Pantoprazole core tablets by direct compression or wet granulation, ensuring they meet quality control specifications for hardness, friability, and content uniformity.[14]

  • Seal Coating (Optional but Recommended): Apply a seal coat of a water-soluble polymer like HPMC to the core tablets. This separates the acidic enteric polymer from the drug, enhancing stability.[2]

  • Enteric Coating Solution Preparation: Prepare the enteric coating solution by dissolving an enteric polymer (e.g., Eudragit L100, cellulose acetate phthalate) in a suitable solvent system.[14][15]

  • Coating Process: Place the core tablets in a coating pan and apply the enteric coating solution under controlled conditions of temperature, spray rate, and pan speed.[13]

  • Drying: Dry the coated tablets to remove the residual solvent.

  • Evaluation: Evaluate the coated tablets for weight gain, coating uniformity, and acid resistance as per USP/EP guidelines.[16]

Troubleshooting Guide: Enteric Coating Defects

DefectPotential CauseRecommended Action
Cracking of the coat High internal stresses in the film.Increase the concentration of plasticizer in the coating solution.
Peeling of the coat Poor adhesion of the film to the tablet surface.Apply a seal coat; optimize the spray rate and drying temperature.
Orange Peel Effect Inadequate atomization of the coating solution.Increase atomizing air pressure; adjust the distance between the spray gun and the tablet bed.[13]
Advanced Formulations

FAQs

Q1: What are the advantages of nanoparticle formulations for S-Pantoprazole?

Nanoparticle formulations, such as solid lipid nanoparticles (SLNs), can enhance the oral bioavailability of S-Pantoprazole by protecting it from degradation in the stomach and potentially improving its absorption.[1][17] They can also offer controlled release profiles.[17]

Q2: Can co-crystals improve the properties of S-Pantoprazole?

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient. For S-Pantoprazole, forming co-crystals can potentially improve its solubility and dissolution rate, which could lead to enhanced bioavailability.[11]

Experimental Protocol: Preparation of S-Pantoprazole Solid Lipid Nanoparticles (SLNs)

  • Preparation of Lipid and Aqueous Phases: Dissolve S-Pantoprazole and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent to form the lipid phase. The aqueous phase consists of a surfactant solution (e.g., Poloxamer 188).

  • Emulsification: Heat both phases to above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Homogenization/Sonication: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[18]

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and in-vitro drug release.[17][19]

Section 4: Analytical Methods and Troubleshooting

FAQs

Q1: What is the standard analytical method for the dissolution testing of enteric-coated S-Pantoprazole tablets?

A two-stage dissolution test is typically used as per USP or EP guidelines.[16][20] The first stage involves testing in an acidic medium (e.g., 0.1 N HCl) for 2 hours to assess the integrity of the enteric coat. The second stage involves a change to a phosphate buffer (pH 6.8) to measure the drug release.[16]

Q2: How can I troubleshoot issues during HPLC analysis of S-Pantoprazole?

Common HPLC issues include peak tailing, split peaks, and baseline drift. These can be caused by problems with the mobile phase, column, or instrument. A systematic approach to troubleshooting involves checking for leaks, ensuring proper mobile phase preparation and degassing, and inspecting the column for blockages or degradation.[21]

Experimental Protocol: Dissolution Testing of Enteric-Coated S-Pantoprazole Tablets (USP Apparatus 2)

  • Acid Stage:

    • Medium: 750 mL of 0.1 N HCl.

    • Apparatus: USP Apparatus 2 (Paddles) at 75 rpm.

    • Time: 2 hours.

    • Sampling: At the end of 2 hours, withdraw a sample to test for premature drug release.

  • Buffer Stage:

    • Medium: Add 250 mL of 0.2 M tribasic sodium phosphate to the vessel (final pH ~6.8).

    • Apparatus: Continue with paddles at 75 rpm.

    • Time: 45 minutes.

    • Sampling: Withdraw samples at predetermined time points.

  • Analysis: Analyze the samples using a validated HPLC-UV method at approximately 290 nm.[5][11]

Troubleshooting Guide: HPLC Analysis of S-Pantoprazole

IssuePotential CauseRecommended Action
Peak Tailing Column degradation; interaction of the analyte with active sites on the stationary phase.Use a new column; adjust mobile phase pH; use a mobile phase additive to mask active sites.
Split Peaks Column blockage or void; sample solvent incompatible with the mobile phase.Reverse flush the column; ensure the sample is dissolved in the mobile phase.
Baseline Drift Column temperature fluctuation; mobile phase gradient issues.Use a column oven for temperature control; ensure proper mixing and degassing of the mobile phase.[21]

Section 5: Visualizations

S_Pantoprazole_Degradation_Pathway S_Pantoprazole S-Pantoprazole (Stable at neutral/alkaline pH) Acidic_Environment Acidic Environment (Stomach, pH 1-3) S_Pantoprazole->Acidic_Environment Exposure Protonation Protonation Acidic_Environment->Protonation Rearrangement Acid-Catalyzed Rearrangement Protonation->Rearrangement Tetracyclic_Sulfonamide Tetracyclic Sulfonamide (Active Metabolite) Rearrangement->Tetracyclic_Sulfonamide Degradation_Products Degradation Products (Inactive) Tetracyclic_Sulfonamide->Degradation_Products Further Reaction/ Instability

S-Pantoprazole Acidic Degradation Pathway

Enteric_Coating_Workflow cluster_preparation Preparation cluster_process Coating Process cluster_evaluation Evaluation Core_Tablet S-Pantoprazole Core Tablet Seal_Coat Seal Coating (Optional) Core_Tablet->Seal_Coat Coating Pan Coating Seal_Coat->Coating Enteric_Coat_Solution Enteric Coating Solution Preparation Enteric_Coat_Solution->Coating Drying Drying Coating->Drying QC_Tests Quality Control Tests (Weight, Hardness, etc.) Drying->QC_Tests Finished_Product Finished Enteric-Coated Tablet QC_Tests->Finished_Product

Enteric Coating Experimental Workflow

Dissolution_Testing_Logic Start Start Dissolution Test Acid_Stage 2 hours in 0.1 N HCl Start->Acid_Stage Drug_Release_Acid Drug Release > 10%? Acid_Stage->Drug_Release_Acid Buffer_Stage Switch to pH 6.8 Buffer Drug_Release_Acid->Buffer_Stage No Fail Test Failed Drug_Release_Acid->Fail Yes Drug_Release_Buffer Drug Release > 75% at 45 min? Buffer_Stage->Drug_Release_Buffer Pass Test Passed Drug_Release_Buffer->Pass Yes Drug_Release_Buffer->Fail No

Logic Diagram for Two-Stage Dissolution Testing

References

Preventing degradation of S-Pantoprazole during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of S-Pantoprazole during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My S-Pantoprazole sample is degrading rapidly after collection and processing. What is the most likely cause?

A1: The most common cause of S-Pantoprazole degradation is exposure to acidic conditions.[1][2][3][4] S-Pantoprazole is an acid-labile compound that undergoes rapid degradation as the pH decreases.[1][4] In an acidic environment, it undergoes an acid-catalyzed rearrangement to form a tetracyclic sulfonamide, which is an inactive form of the drug.[1] This degradation is often visible as a yellowing of the solution.[2][3]

Troubleshooting Steps:

  • Check the pH of all solutions: Ensure all solvents, buffers, and reagents used during sample preparation have a neutral to alkaline pH. A pH of 7.0 or higher is recommended.

  • Biological Samples: For plasma or tissue homogenates, endogenous acids can lower the pH. Consider immediate buffering of the sample upon collection.

  • Review Extraction Solvents: If using organic solvents, ensure they are free of acidic impurities.

Q2: I am observing significant degradation of S-Pantoprazole even when I try to maintain a neutral pH. What else could be causing this?

A2: Besides acidic pH, other factors that can contribute to S-Pantoprazole degradation include:

  • Oxidation: S-Pantoprazole is susceptible to oxidation, which can be accelerated by exposure to air, certain metal ions, or oxidizing agents like hydrogen peroxide.[2][5] In one study, exposure to 3% hydrogen peroxide at room temperature resulted in approximately 53% degradation after 2 hours.[2]

  • Elevated Temperature: High temperatures can accelerate the degradation process.[2] It is recommended to keep samples on ice or at refrigerated temperatures (2-8°C) during processing and storage.[5][6]

  • Exposure to Light: Some studies indicate that pantoprazole can degrade upon exposure to light, particularly UV radiation and sunlight.[7][8] It is advisable to protect samples from light by using amber vials or covering them with aluminum foil.

Troubleshooting Steps:

  • Work in a controlled environment: Minimize exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen) if possible.

  • Use appropriate storage conditions: Store samples and solutions at low temperatures (refrigerated or frozen) and protect them from light.[5][6]

  • Check for oxidizing agents: Ensure none of your reagents or containers are contaminated with oxidizing agents.

Q3: What is the recommended procedure for preparing S-Pantoprazole samples from plasma for HPLC analysis to minimize degradation?

A3: A common and effective method for preparing plasma samples involves protein precipitation with an organic solvent, followed by centrifugation and analysis of the supernatant. To prevent degradation, it's crucial to maintain alkaline conditions throughout the process.

Recommended Protocol:

  • Immediately upon collection, buffer the plasma sample to a pH of 9.[9]

  • For protein precipitation, use a solvent like acetonitrile.[10]

  • After adding the precipitation agent, vortex the sample to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • If not analyzing immediately, store the processed sample at a low temperature (e.g., -20°C).

Quantitative Data on S-Pantoprazole Stability

The following tables summarize the stability of pantoprazole under various conditions.

Table 1: Effect of pH on Pantoprazole Degradation

pH ConditionTemperatureTimeDegradation (%)Reference
0.01 M HClRoom Temperature10 min~35%[2][3]
0.01 M HClRoom Temperature60 min~92%[2][3]
0.05 M HClRoom Temperature30 min~86%[2][3]
0.1 M HCl or 1 M HClRoom Temperature~10 minTotal Degradation[2][3]
pH 4Room Temperature570 min>97.5%[11]
0.1 M NaOHRoom Temperature5 daysHighly Stable (<5%)[2]
1 M NaOHReflux1 hour~18%[2]
1 M NaOHReflux4 hours~69%[2]

Table 2: Effect of Temperature and Storage on Pantoprazole Stability

Concentration & DiluentStorage ContainerTemperatureTimeStability (% Remaining)Reference
4 mg/mL in NSPolypropylene Syringes2-8°C28 days≥90%[5][6]
0.4 mg/mL in D5WPVC Minibags2-8°C14 days≥90%[5][6]
0.8 mg/mL in D5WPVC Minibags2-8°C28 days≥90%[5][6]
0.4 or 0.8 mg/mL in NSPVC Minibags2-8°C28 days≥90%[5][6]
4 mg/mL in NSGlass Vials20-25°C3 days≥90%[5][6]
0.4 mg/mL in D5WPVC Minibags20-25°C2 days≥90%[5][6]
0.8 mg/mL in D5WPVC Minibags20-25°C3 days≥90%[5][6]
0.4 or 0.8 mg/mL in NSPVC Minibags20-25°C3 days≥90%[5][6]
Dry Powder70°C24 hours~90%[2]
Dry Powder95°C24 hours~46%[2]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma for LC-MS/MS Analysis

This protocol is adapted from a method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma.[10]

Materials:

  • Human plasma collected in tubes containing an anticoagulant (e.g., EDTA).

  • Acetonitrile (HPLC grade).

  • Internal standard solution.

  • Microcentrifuge tubes.

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

  • Add the internal standard solution.

  • Add acetonitrile to precipitate plasma proteins. A common ratio is 3 volumes of acetonitrile to 1 volume of plasma.

  • Vortex the mixture vigorously for at least 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Stress Degradation Study of S-Pantoprazole

This protocol provides a general framework for investigating the stability of S-Pantoprazole under various stress conditions.

Materials:

  • S-Pantoprazole reference standard.

  • Hydrochloric acid (HCl) solutions (e.g., 0.01 M, 0.1 M).

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%).

  • Methanol or other suitable organic solvent.

  • pH meter.

  • HPLC system with a suitable column (e.g., C18).

Procedure:

Acid Degradation:

  • Prepare a stock solution of S-Pantoprazole in a suitable solvent (e.g., methanol).

  • Add an aliquot of the stock solution to a known volume of HCl solution (e.g., 0.1 M) to achieve the desired final concentration.

  • Incubate the solution at room temperature.

  • At specified time points (e.g., 10, 30, 60 minutes), withdraw an aliquot of the sample.

  • Immediately neutralize the sample with an equivalent amount of NaOH.

  • Dilute the neutralized sample with the mobile phase and inject it into the HPLC system.

Alkaline Degradation:

  • Follow a similar procedure as for acid degradation, but use NaOH solutions instead of HCl.

  • Neutralize the samples with HCl before HPLC analysis.

Oxidative Degradation:

  • Add an aliquot of the S-Pantoprazole stock solution to a known volume of H₂O₂ solution.

  • Incubate at room temperature.

  • At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and analyze by HPLC.

Thermal Degradation:

  • Place a known amount of solid S-Pantoprazole in an oven at a specific temperature (e.g., 70°C).

  • After a set time, remove the sample, allow it to cool, and dissolve it in a suitable solvent for HPLC analysis.

Photodegradation:

  • Expose a solution of S-Pantoprazole in a transparent container to a light source (e.g., UV lamp or direct sunlight).

  • Keep a control sample in the dark.

  • At specified time points, analyze both the exposed and control samples by HPLC.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions cluster_pantoprazole S-Pantoprazole cluster_products Degradation Products Acidic pH Acidic pH S-Pantoprazole S-Pantoprazole Acidic pH->S-Pantoprazole Oxidizing Agents Oxidizing Agents Oxidizing Agents->S-Pantoprazole Heat/Light Heat/Light Heat/Light->S-Pantoprazole Inactive Sulfonamide Inactive Sulfonamide S-Pantoprazole->Inactive Sulfonamide Acid-Catalyzed Rearrangement Oxidation Products Oxidation Products S-Pantoprazole->Oxidation Products Oxidation Other Degradants Other Degradants S-Pantoprazole->Other Degradants Thermal/Photolytic Degradation

Caption: Major degradation pathways of S-Pantoprazole.

experimental_workflow start Start: Plasma Sample Collection buffer Immediate Buffering (pH > 7) start->buffer precipitate Protein Precipitation (e.g., Acetonitrile) buffer->precipitate vortex Vortex Mixing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant analysis HPLC/LC-MS Analysis supernatant->analysis storage Store at low temp. if needed supernatant->storage storage->analysis

Caption: Recommended workflow for plasma sample preparation.

References

Troubleshooting S-Pantoprazole variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Pantoprazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is S-Pantoprazole and how does it differ from racemic pantoprazole?

S-Pantoprazole is the S-enantiomer of pantoprazole, a proton pump inhibitor (PPI).[1] Like other PPIs, it works by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][3] The "S" designation refers to its specific stereoisomeric configuration. S-Pantoprazole is reported to have a more consistent clinical response due to less inter-individual variation in metabolism compared to the racemic mixture of pantoprazole.[1]

Q2: What is the mechanism of action of S-Pantoprazole?

S-Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculus.[4] Once activated, it forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[4][5] This binding inactivates the pump, thereby inhibiting the secretion of H+ ions into the gastric lumen.[2][3]

Q3: Why am I seeing high variability in my in vitro experimental results with S-Pantoprazole?

Variability in in vitro experiments with S-Pantoprazole can arise from several factors:

  • pH Instability: S-Pantoprazole is highly unstable in acidic conditions.[6][7] The rate of degradation increases significantly as the pH decreases.[6] Ensure your experimental buffers and cell culture media are at a stable and appropriate pH.

  • Improper Storage: Stock solutions and experimental dilutions should be prepared fresh and stored correctly to prevent degradation. Light exposure and improper temperature can contribute to variability.

  • Drug-Excipient Interactions: If you are using a formulated version of S-Pantoprazole, be aware that excipients can potentially interact with the active ingredient or your experimental system.

  • Cell Culture Conditions: Factors such as cell line variability, passage number, and confluency can all impact the cellular response to S-Pantoprazole.

  • Presence of Serum Proteins: Pantoprazole binds to serum proteins, primarily albumin.[3] The presence and concentration of serum in your cell culture media can affect the free concentration of S-Pantoprazole and thus its activity.

Q4: How should I prepare and store S-Pantoprazole stock solutions?

For in vitro experiments, S-Pantoprazole sodium salts can be resuspended in normal saline (0.9% NaCl) or DMSO.[2] It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Gastric Acid Secretion in Cell-Based Assays
Potential Cause Troubleshooting Step
S-Pantoprazole Degradation Prepare fresh S-Pantoprazole solutions for each experiment. Ensure the pH of your assay buffer is stable and not acidic. Verify the quality and purity of your S-Pantoprazole source.
Suboptimal Cell Health Monitor cell viability and morphology. Ensure cells are within an optimal passage number range and are not overly confluent.
Incorrect Assay Timing S-Pantoprazole is an irreversible inhibitor. Ensure the pre-incubation time with the drug is sufficient for it to inhibit the proton pumps. The effect is time-dependent.
Variability in Proton Pump Expression Normalize your results to a positive control (e.g., another known PPI) and a negative control (vehicle). Consider quantifying proton pump expression levels in your cell line.
Issue 2: Poor Reproducibility in Cell Viability/Cytotoxicity Assays
Potential Cause Troubleshooting Step
pH Shift in Culture Media High cell density can lead to acidification of the culture medium, causing S-Pantoprazole degradation. Use buffered media (e.g., HEPES) and change the media frequently.
Interaction with Media Components Some components in cell culture media may interact with S-Pantoprazole. If possible, test the stability of S-Pantoprazole in your specific media over the time course of your experiment.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Inconsistent Seeding Density Ensure uniform cell seeding across all wells of your assay plates to minimize variability in cell number.

Data Presentation

Table 1: Stability of Pantoprazole Sodium in Different Intravenous Solutions

DiluentConcentrationStorage TemperatureStability (≥90% of initial concentration)
0.9% Sodium Chloride0.4 mg/mL20-25°C3 days[8]
0.9% Sodium Chloride0.8 mg/mL20-25°C3 days[8]
0.9% Sodium Chloride0.4 mg/mL2-8°C28 days[8]
0.9% Sodium Chloride0.8 mg/mL2-8°C28 days[8]
5% Dextrose in Water0.4 mg/mL20-25°C2 days[8]
5% Dextrose in Water0.8 mg/mL20-25°C3 days[8]
5% Dextrose in Water0.4 mg/mL2-8°C14 days[8]
5% Dextrose in Water0.8 mg/mL2-8°C28 days[8]

Table 2: pH-Dependent Degradation of Pantoprazole

pHHalf-life at Ambient Temperature
5.0~2.8 hours[6]
7.8~220 hours[6]

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Gastric Vesicles)

This protocol is adapted from methodologies describing the inhibition of H+/K+-ATPase in isolated gastric membrane vesicles.

Materials:

  • S-Pantoprazole

  • H+/K+-ATPase enriched gastric vesicles

  • Assay Buffer (e.g., 5 mM MgCl₂, 25 mM KCl, 25 mM HEPES, pH 6.5)

  • ATP solution

  • Acridine Orange (pH-sensitive fluorescent dye)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare fresh serial dilutions of S-Pantoprazole in the assay buffer. Also, prepare a vehicle control.

  • Add the gastric vesicles to the wells of the 96-well plate.

  • Add the S-Pantoprazole dilutions or vehicle to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for drug-enzyme interaction.

  • Add Acridine Orange to all wells.

  • Initiate the proton pumping reaction by adding ATP to all wells.

  • Immediately begin monitoring the fluorescence quenching of Acridine Orange over time using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~530 nm). The rate of quenching is proportional to the rate of proton pumping.

  • Calculate the percentage inhibition of H+/K+-ATPase activity for each S-Pantoprazole concentration relative to the vehicle control.

Protocol 2: Cell-Based Gastric Acid Secretion Assay

This protocol provides a general framework for assessing the effect of S-Pantoprazole on acid secretion in a gastric cell line (e.g., HGT-1).

Materials:

  • S-Pantoprazole

  • Human gastric cancer cell line (e.g., HGT-1)

  • Appropriate cell culture medium (e.g., DMEM)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Histamine or other secretagogue

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed the gastric cells in the 96-well plate and grow to a confluent monolayer.

  • Prepare fresh dilutions of S-Pantoprazole in serum-free medium.

  • Wash the cells with HBSS and then load with the pH-sensitive dye (e.g., BCECF-AM) according to the manufacturer's instructions.

  • After dye loading, wash the cells again with HBSS.

  • Incubate the cells with the S-Pantoprazole dilutions or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate acid secretion by adding a secretagogue like histamine.

  • Monitor the change in intracellular pH by measuring the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

  • Calculate the inhibitory effect of S-Pantoprazole on the secretagogue-induced acidification.

Visualizations

Signaling_Pathway S-Pantoprazole (Prodrug) S-Pantoprazole (Prodrug) Acidic Environment (Parietal Cell Canaliculus) Acidic Environment (Parietal Cell Canaliculus) S-Pantoprazole (Prodrug)->Acidic Environment (Parietal Cell Canaliculus) Activation Active Sulfenamide Active Sulfenamide Acidic Environment (Parietal Cell Canaliculus)->Active Sulfenamide H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) Active Sulfenamide->H+/K+-ATPase (Proton Pump) Covalent Binding to Cysteine Residues Inactive Pump Inactive Pump H+/K+-ATPase (Proton Pump)->Inactive Pump Inhibition of H+ Secretion Inhibition of H+ Secretion Inactive Pump->Inhibition of H+ Secretion

Caption: S-Pantoprazole Mechanism of Action

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Prepare Fresh S-Pantoprazole Stock Solution Prepare Fresh S-Pantoprazole Stock Solution Prepare Serial Dilutions Prepare Serial Dilutions Prepare Fresh S-Pantoprazole Stock Solution->Prepare Serial Dilutions Pre-incubate with S-Pantoprazole Pre-incubate with S-Pantoprazole Prepare Serial Dilutions->Pre-incubate with S-Pantoprazole Seed Gastric Cells Seed Gastric Cells Seed Gastric Cells->Pre-incubate with S-Pantoprazole Stimulate Acid Secretion Stimulate Acid Secretion Pre-incubate with S-Pantoprazole->Stimulate Acid Secretion Measure Intracellular pH Measure Intracellular pH Stimulate Acid Secretion->Measure Intracellular pH Calculate % Inhibition Calculate % Inhibition Measure Intracellular pH->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve

Caption: In Vitro Gastric Acid Secretion Assay Workflow

Troubleshooting_Flow High Variability in Results High Variability in Results Check S-Pantoprazole Solution Check S-Pantoprazole Solution High Variability in Results->Check S-Pantoprazole Solution Prepare Fresh Solution Prepare Fresh Solution Check S-Pantoprazole Solution->Prepare Fresh Solution Degraded? Verify pH of Buffers Verify pH of Buffers Check S-Pantoprazole Solution->Verify pH of Buffers pH issue? Check Cell Culture Conditions Check Cell Culture Conditions Optimize Cell Density Optimize Cell Density Check Cell Culture Conditions->Optimize Cell Density Inconsistent? Monitor Cell Health Monitor Cell Health Check Cell Culture Conditions->Monitor Cell Health Unhealthy? Check Assay Protocol Check Assay Protocol Standardize Incubation Times Standardize Incubation Times Check Assay Protocol->Standardize Incubation Times Timing issue? Review Controls Review Controls Check Assay Protocol->Review Controls Control issue? Prepare Fresh Solution->Check Cell Culture Conditions Verify pH of Buffers->Check Cell Culture Conditions Optimize Cell Density->Check Assay Protocol Monitor Cell Health->Check Assay Protocol Consistent Results Consistent Results Standardize Incubation Times->Consistent Results Review Controls->Consistent Results

Caption: Troubleshooting Logic for Experimental Variability

References

Technical Support Center: Optimization of S-Pantoprazole Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S-Pantoprazole in mouse models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is S-Pantoprazole and how does it differ from racemic pantoprazole?

A1: S-Pantoprazole is the S-enantiomer of pantoprazole, a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[1] Animal studies have indicated that S-Pantoprazole is more potent and effective than its racemic mixture.[2][3] It is suggested that a 20 mg dose of S-Pantoprazole is at least as effective as a 40 mg dose of racemic pantoprazole.[2][4][5] The S-isomer is also reported to have higher bioavailability and is less dependent on the CYP2C19 enzyme for metabolism, which may lead to more consistent plasma levels.[2]

Q2: What is the recommended dosage of S-Pantoprazole for mouse models of gastric ulcers?

Q3: How should I prepare and administer S-Pantoprazole to mice?

A3: S-Pantoprazole for oral administration can be prepared by dissolving the compound in a suitable vehicle. For preclinical studies, pantoprazole sodium is often dissolved in normal saline.[1] Administration is typically performed via oral gavage. The volume should not exceed 10 mL/kg of the animal's body weight.[7] It is recommended to administer S-Pantoprazole approximately 30-60 minutes before the induction of gastric injury or the measurement of acid secretion.[6][8]

Q4: What are the expected pharmacokinetic parameters of S-Pantoprazole in mice?

A4: Specific pharmacokinetic data for S-Pantoprazole in mice is limited. However, studies in rats have shown that after oral administration of racemic pantoprazole (20 mg/kg), the mean area under the curve (AUC) for S-pantoprazole was 1.5 times greater than that of R-pantoprazole, indicating higher systemic exposure of the S-enantiomer.[9] The elimination half-life of pantoprazole is generally short, around 1-2 hours.[10]

Troubleshooting Guide

Q5: Why am I not observing the expected therapeutic effect of S-Pantoprazole in my mouse model?

A5: Several factors could contribute to a lack of efficacy:

  • Inadequate Dose: The dose of S-Pantoprazole may be too low for your specific model. Consider performing a dose-response study to determine the optimal dose.

  • Timing of Administration: Proton pump inhibitors are most effective when proton pumps are active. Administering S-Pantoprazole 30-60 minutes before a meal or the ulcerogenic stimulus can enhance its efficacy.[8]

  • Improper Administration: Ensure correct oral gavage technique to deliver the full dose to the stomach. Incorrect administration can lead to dosing errors or aspiration.

  • Compound Stability: Pantoprazole is unstable in acidic conditions. Ensure your formulation is prepared fresh and administered promptly.

  • Mouse Strain Variability: Different mouse strains may exhibit variations in drug metabolism, potentially affecting the efficacy of S-Pantoprazole.

  • Severity of the Model: The chosen model of gastric injury might be too severe for the administered dose to show a significant protective effect.

Q6: My mice are showing signs of toxicity (e.g., hypoactivity, ataxia). What should I do?

A6: Signs of toxicity such as decreased activity and ataxia have been observed with high doses of pantoprazole in mice.[8]

  • Review Your Dosage: You may be administering a dose that is too high. The maximum non-lethal oral doses of racemic pantoprazole in mice have been reported to be 750 mg/kg for males and 500 mg/kg for females.[6] While S-pantoprazole is more potent, its acute toxicity is expected to be in a similar range.

  • Reduce the Dose: Lower the dose of S-Pantoprazole in your subsequent experiments.

  • Monitor Animals Closely: Observe the animals for any adverse effects after administration and record them.

  • Vehicle Effects: Ensure that the vehicle used for dissolving S-Pantoprazole is not causing any adverse reactions.

Q7: I am observing high variability in the response to S-Pantoprazole between individual mice. What could be the cause?

A7: High inter-individual variability can be a challenge in animal studies.

  • Inconsistent Gavage Technique: Variability in the volume and placement of the gavage can lead to inconsistent drug delivery. Ensure all personnel are proficient in the technique.

  • Animal Health Status: Underlying health issues in some animals can affect their response to the drug. Use healthy animals of a consistent age and weight.

  • Genetic Variability: If using an outbred mouse stock, genetic differences can lead to variations in drug metabolism and response.

  • Food Intake: The presence of food in the stomach can affect the absorption of pantoprazole. Standardize the fasting period for all animals before dosing.[10]

Q8: Can long-term administration of S-Pantoprazole lead to any complications?

A8: Prolonged use of proton pump inhibitors can lead to certain side effects.

  • Rebound Acid Hypersecretion: Abrupt discontinuation of PPIs after long-term use can lead to a temporary increase in gastric acid secretion.[11] Consider tapering the dose at the end of the study.

  • Changes in Gut Microbiota: Chronic pantoprazole administration has been shown to alter the gut microbiota in mice.[12] This could be a confounding factor in your study depending on the research question.

  • Hypergastrinemia: Long-term acid suppression can lead to elevated levels of the hormone gastrin.[11]

Data Presentation

Table 1: Dose-Response of Racemic Pantoprazole in Rat Gastric Ulcer Models

Ulcer ModelSpeciesDoses (mg/kg, oral)ED50 (mg/kg)Reference
Water-Immersion Restraint StressRat0.625, 1.25, 2.5, 5, 100.78[6]
Ethanol-InducedRat5, 10, 25, 5020.5[6]
Pylorus Ligation-InducedRat2.5, 5, 10, 25, 50>50.0[6]
NSAID (Indomethacin)-InducedRat6 or 60 µmol/kg (~2.3 or 23 mg/kg)-

Note: This data is for racemic pantoprazole in rats. Dosages for S-Pantoprazole in mice should be adjusted based on its higher potency.

Table 2: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Rats (20 mg/kg, oral)

ParameterS-PantoprazoleR-PantoprazoleReference
AUC (µg·h/mL)~1.5x higher than R-pantoprazole-[9]
t1/2 (h)Significantly longer than R-pantoprazole-[9]

Table 3: Acute Toxicity of Racemic Pantoprazole in Mice

Administration RouteSexMaximum Non-Lethal Dose (mg/kg)Reference
OralMale750[6]
OralFemale500[6]
IntravenousMale170[3]
IntravenousFemale220[3]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of S-Pantoprazole

  • Preparation of Dosing Solution:

    • Calculate the required amount of S-Pantoprazole sodium based on the desired dose and the number and weight of the mice.

    • Dissolve the S-Pantoprazole sodium in sterile 0.9% saline to the desired final concentration.

    • Prepare the solution fresh on the day of the experiment to ensure stability.

  • Oral Gavage Procedure:

    • Fast the mice for a standardized period (e.g., 4-12 hours) before dosing, ensuring free access to water.

    • Weigh each mouse to accurately calculate the volume of the dosing solution to be administered (typically not exceeding 10 mL/kg).

    • Gently restrain the mouse, holding it in an upright position.

    • Insert a suitable size gavage needle (e.g., 20-22 gauge for an adult mouse) into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow the tube as it is advanced.

    • If any resistance is met, do not force the needle. Withdraw and re-attempt.

    • Slowly administer the calculated volume of the S-Pantoprazole solution.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Assessment of Gastric Ulcer Inhibition (NSAID-Induced Model)

  • Animal Groups: Divide mice into at least three groups: Vehicle control, NSAID control, and NSAID + S-Pantoprazole.

  • Dosing:

    • Administer the vehicle (e.g., 0.9% saline) or S-Pantoprazole solution by oral gavage to the respective groups.

    • After 30-60 minutes, administer the NSAID (e.g., indomethacin, 100 µmol/kg) orally to the NSAID control and S-Pantoprazole groups.

  • Ulcer Assessment:

    • Euthanize the mice at a predetermined time point after NSAID administration (e.g., 4-6 hours).

    • Dissect the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove its contents.

    • Examine the gastric mucosa for lesions under a dissecting microscope.

    • The ulcer index can be calculated by measuring the length and number of lesions.

  • Biochemical Analysis (Optional):

    • Collect gastric tissue for analysis of markers of inflammation (e.g., myeloperoxidase activity) and oxidative stress (e.g., malondialdehyde levels).

Visualizations

Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_blood Bloodstream SP S-Pantoprazole (prodrug) SP_active Activated S-Pantoprazole (Sulfenamide) SP->SP_active Acidic Environment ProtonPump H+/K+ ATPase (Proton Pump) SP_active->ProtonPump Covalent Binding H_ion H+ ProtonPump->H_ion Pumps H+ out Lumen Gastric Lumen (Acidic) H_ion->Lumen K_ion K+ K_ion->ProtonPump Pumps K+ in Cytosol Cytosol SP_blood S-Pantoprazole SP_blood->SP Diffusion

Caption: S-Pantoprazole Mechanism of Action.

Experimental_Workflow start Start grouping Animal Grouping (e.g., Vehicle, NSAID, S-Panto) start->grouping fasting Fasting (4-12 hours) grouping->fasting dosing Oral Gavage: Vehicle or S-Pantoprazole fasting->dosing wait Wait (30-60 minutes) dosing->wait induction Induce Gastric Injury (e.g., NSAID administration) wait->induction euthanasia Euthanasia (4-6 hours post-induction) induction->euthanasia dissection Stomach Dissection & Preparation euthanasia->dissection analysis Ulcer Assessment & Biochemical Analysis dissection->analysis end End analysis->end

Caption: Typical Experimental Workflow.

References

Technical Support Center: Synthesis of S-Pantoprazole Sodium Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during the synthesis of S-Pantoprazole sodium trihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include Pantoprazole Sulfone (Impurity A), Pantoprazole Sulfide (Impurity B), and 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Impurity C).[1] Other known impurities include N-methylated derivatives (Impurities D and F) and a dimer impurity (Impurity E).[1] These arise from over-oxidation, incomplete reaction, or side reactions during the synthesis process.[1][2]

Q2: What is the critical step in the synthesis of S-Pantoprazole that influences impurity formation?

A2: The oxidation of the pantoprazole sulfide intermediate to the sulfoxide is the most critical step.[3] Over-oxidation during this stage is a primary cause of the formation of the sulfone impurity, which can be challenging to remove due to its structural similarity to pantoprazole.[4]

Q3: How can the formation of the sulfone impurity be minimized?

A3: Controlling the reaction temperature during oxidation is a crucial factor in minimizing sulfone impurity formation.[4] Carrying out the oxidation at lower temperatures, typically between 0-5 °C, has been shown to produce a higher quality product with reduced sulfone content.[4] The choice and controlled addition of the oxidizing agent, such as sodium hypochlorite, are also critical.[4]

Q4: What analytical techniques are most suitable for identifying and quantifying impurities in S-Pantoprazole?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying known impurities.[5][6][7] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[8]

Q5: Are there official guidelines for impurity limits in Pantoprazole?

A5: Yes, pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) specify limits for known impurities in pantoprazole active pharmaceutical ingredients (API).[1] These monographs list specific impurities that must be monitored and controlled.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Problem Potential Cause Recommended Solution
High levels of sulfone impurity detected by HPLC. Over-oxidation of the sulfide intermediate.1. Carefully control the addition of the oxidizing agent. 2. Maintain a low reaction temperature (0-5 °C) during the oxidation step.[4] 3. Consider using a milder oxidizing agent.
Presence of unreacted sulfide intermediate in the final product. Incomplete oxidation reaction.1. Ensure the appropriate stoichiometry of the oxidizing agent. 2. Increase the reaction time for the oxidation step, while carefully monitoring for the formation of over-oxidation products.
Appearance of unknown peaks in the HPLC chromatogram. Formation of unexpected side products or degradation.1. Use LC-MS to determine the molecular weight of the unknown impurities. 2. Isolate the impurities using preparative HPLC for structural elucidation by NMR.[8] 3. Review the synthesis conditions (pH, temperature, solvents) to identify potential sources of side reactions.[2]
Poor resolution between pantoprazole and impurity peaks in HPLC. Suboptimal chromatographic conditions.1. Optimize the mobile phase composition and gradient. 2. Adjust the pH of the mobile phase buffer. 3. Ensure the column is in good condition and appropriate for the separation.
Inconsistent analytical results. Issues with sample preparation or instrument calibration.1. Verify the accuracy of standard and sample solution concentrations. 2. Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is a general guideline for the analysis of impurities in this compound.

  • Chromatographic System:

    • Column: Hypersil ODS, C18, 125 mm x 4.0 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 7.0.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 80 20
      40 20 80
      45 80 20

      | 50 | 80 | 20 |

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 40 °C.

    • Detection Wavelength: 290 nm.[5]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and 0.1 M Sodium Hydroxide.[3]

    • Standard Solution: Prepare a stock solution of Pantoprazole and known impurities in the diluent. Further dilutions can be made to desired concentrations.[3]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Genotoxic Impurity Analysis

This protocol is a general guideline for the trace-level analysis of potential genotoxic impurities.

  • Chromatographic System:

    • Column: Purosphere STAR RP-18e, 100 mm x 4.6 mm, 3.0 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.[9]

  • Mass Spectrometer Conditions:

    • Ionization Source: Positive Ion Electrospray.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

  • Sample Preparation:

    • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[9]

    • Sample Concentration: Prepare the pantoprazole sodium sample at a concentration of 1 mg/mL.[9]

    • Standard Solutions: Prepare standard solutions of the potential genotoxic impurities at concentrations ranging from 0.5 ppm to 9.0 ppm with respect to the sample concentration.[9]

Quantitative Data

Table 1: Common Impurities in S-Pantoprazole Synthesis
Impurity Name Common Designation Typical Source
Pantoprazole SulfoneImpurity AOver-oxidation of Pantoprazole.[1]
Pantoprazole SulfideImpurity BUnreacted intermediate from the condensation step.[1]
5-(difluoromethoxy)-1H-benzimidazole-2-thiolImpurity CUnreacted starting material.[1]
N-MethylpantoprazoleImpurities D & FN-methylation of the benzimidazole ring.[1]
Dimer ImpurityImpurity EDimerization side reaction.[1]
Table 2: HPLC Method Validation Parameters
Parameter Value Reference
Linearity (r) >0.999[5][7]
Recovery 97.9 - 103%[5][7]
LOD 0.043 - 0.047 µg/mL[5][7]
LOQ 0.13 - 0.14 µg/mL[5][7]

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis S-Pantoprazole Synthesis cluster_impurities Impurity Formation Starting_Materials 5-(difluoromethoxy)-2-mercaptobenzimidazole & 2-chloromethyl-3,4-dimethoxypyridine HCl Condensation Condensation Starting_Materials->Condensation Sulfide_Intermediate Pantoprazole Sulfide (Impurity B) Condensation->Sulfide_Intermediate Unreacted_SM Unreacted Starting Material (Impurity C) Condensation->Unreacted_SM Incomplete Reaction Oxidation Oxidation Sulfide_Intermediate->Oxidation S_Pantoprazole S-Pantoprazole Oxidation->S_Pantoprazole Over_Oxidation Over-oxidation Oxidation->Over_Oxidation Excess Oxidant Sulfone_Impurity Pantoprazole Sulfone (Impurity A) Over_Oxidation->Sulfone_Impurity

Caption: Synthetic pathway of S-Pantoprazole and formation of key impurities.

Analytical_Workflow Sample S-Pantoprazole Sample HPLC HPLC Analysis Sample->HPLC Quantification Quantification of Known Impurities HPLC->Quantification Unknown_Peak Unknown Peak Detected? HPLC->Unknown_Peak Report Final Report Quantification->Report LC_MS LC-MS Analysis Unknown_Peak->LC_MS Yes Unknown_Peak->Report No MW_Determination Molecular Weight Determination LC_MS->MW_Determination Isolation Impurity Isolation (Prep-HPLC) MW_Determination->Isolation NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Structure_Elucidation->Report

References

Validation & Comparative

S-Pantoprazole vs. Racemic Pantoprazole: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that S-pantoprazole, the levorotatory isomer of pantoprazole, offers comparable, and in some aspects superior, efficacy to its racemic counterpart in the management of acid-related disorders, particularly gastroesophageal reflux disease (GERD). This guide synthesizes key experimental findings on their comparative performance, providing researchers, scientists, and drug development professionals with a detailed overview of the available evidence.

Pantoprazole, a widely used proton pump inhibitor (PPI), works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. The racemic mixture contains both the S-(-) and R-(+) enantiomers. Pharmacokinetic studies have revealed that S-pantoprazole is metabolized differently than the R-isomer, leading to a higher area under the plasma concentration-time curve (AUC) and potentially more consistent acid suppression. This has prompted investigations into whether the pure S-isomer offers clinical advantages over the racemic mixture.

Comparative Efficacy in Gastroesophageal Reflux Disease (GERD)

Clinical trials have been conducted to compare the efficacy of a 20 mg dose of S-pantoprazole with a 40 mg dose of racemic pantoprazole in patients with GERD. These studies have assessed both symptomatic relief and endoscopic healing of esophagitis.

Symptom Relief
Symptom Improvement (Day 28)S-Pantoprazole (20 mg)Racemic Pantoprazole (40 mg)P-value
Heartburn Higher Proportion of ImprovementLower Proportion of ImprovementP = 0.01
Acid Regurgitation Higher Proportion of ImprovementLower Proportion of ImprovementP = 0.004
Bloating Higher Proportion of ImprovementLower Proportion of ImprovementP = 0.03

The absolute risk reduction for these symptoms was approximately 15% at day 14 and 10% at day 28 in favor of S-pantoprazole.[1][2][3] The relative risk reduction was reported to be between 15% and 33%.[1][2][3]

Endoscopic Healing of Esophagitis

While S-pantoprazole showed superiority in symptom control, the healing rates of reflux esophagitis were found to be comparable between the two treatments. In a study where endoscopy was performed, there was no significant difference in the healing of esophagitis and gastric erosions between the 20 mg S-pantoprazole and 40 mg racemic pantoprazole groups after 28 days.[1][2][3] Another multicenter, double-blind, randomized trial also concluded that the efficacy and safety of 20 mg S-pantoprazole were comparable to 40 mg pantoprazole for the treatment of reflux esophagitis.[5][6]

Endoscopic Healing RatesS-Pantoprazole (20 mg)Racemic Pantoprazole (40 mg)
4 Weeks 85%84%
8 Weeks 94%97%

Table 2: Healing Rates of Reflux Esophagitis.[5][6]

Pharmacokinetic Profile

The observed differences in efficacy, particularly in symptom control, may be explained by the pharmacokinetic properties of the pantoprazole enantiomers. Animal studies have suggested that S-pantoprazole is more potent and effective than the racemate.[1][7] In rats, the mean area under the curve (AUC) of S-pantoprazole was 1.5 times greater than that of R-pantoprazole after oral administration of the racemic mixture.[8] This is attributed to enantioselective metabolism, where the S-isomer exhibits a lower intrinsic clearance.[8]

The metabolism of pantoprazole is dependent on the cytochrome P450 enzyme CYP2C19.[9] The pharmacokinetics of the S-enantiomer are less influenced by the CYP2C19 genotype, which could lead to more predictable and uniform therapeutic plasma levels.[9]

Experimental Protocols

The findings presented are based on robust clinical trial methodologies. Below is a summary of a typical experimental protocol used in these comparative studies.

Study Design

A common design is a multi-center, randomized, double-blind clinical trial.[1][2][3][5][6]

  • Participants : Adult patients of either sex with a clinical diagnosis of GERD, with or without endoscopically confirmed esophagitis.

  • Intervention : Patients are randomly assigned to receive either S-pantoprazole (e.g., 20 mg once daily) or racemic pantoprazole (e.g., 40 mg once daily).

  • Duration : Treatment duration is typically 4 to 8 weeks.[2][3][5][6]

  • Blinding : Both patients and investigators are blinded to the treatment allocation.

Efficacy Assessment
  • Endoscopic Assessment : For patients with erosive esophagitis, upper gastrointestinal endoscopy is performed at baseline and at the end of the treatment period to assess the healing of esophageal erosions.[1][2][3][5][6]

Statistical Analysis

Statistical tests are used to compare the proportion of patients with symptom improvement and the rates of endoscopic healing between the two treatment groups. P-values less than 0.05 are typically considered statistically significant.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of pantoprazole and a typical clinical trial workflow.

Mechanism of Action of Pantoprazole cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) Lumen Gastric Lumen (H+) ProtonPump->Lumen H+ Blood Bloodstream (K+) Blood->ProtonPump K+ Pantoprazole Pantoprazole (S- or Racemic) ActivatedPantoprazole Activated Sulfenamide Pantoprazole->ActivatedPantoprazole Acidic Environment ActivatedPantoprazole->ProtonPump Irreversible Inhibition

Mechanism of Action of Pantoprazole

Comparative Clinical Trial Workflow Start Patient Recruitment (GERD Diagnosis) Randomization Randomization Start->Randomization GroupA Group A: S-Pantoprazole (20 mg) Randomization->GroupA GroupB Group B: Racemic Pantoprazole (40 mg) Randomization->GroupB Treatment 4-8 Week Treatment Period GroupA->Treatment GroupB->Treatment Assessment Efficacy Assessment (Symptoms & Endoscopy) Treatment->Assessment Analysis Data Analysis Assessment->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Comparative Clinical Trial Workflow

References

A Comparative Analysis of S-Pantoprazole and Esomeprazole for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-Pantoprazole and Esomeprazole, two prominent proton pump inhibitors (PPIs). This analysis is based on a review of clinical and preclinical data, focusing on their pharmacokinetics, pharmacodynamics, clinical efficacy, and underlying mechanisms of action.

Executive Summary

S-Pantoprazole, the levo-isomer of pantoprazole, and Esomeprazole, the S-isomer of omeprazole, are both effective in the management of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. While both drugs belong to the same class and share a primary mechanism of action—the irreversible inhibition of the gastric H+/K+-ATPase (proton pump)—differences in their stereochemistry lead to variations in their metabolic profiles, pharmacokinetic parameters, and, in some instances, clinical outcomes. Esomeprazole has been shown in several studies to provide more rapid and sustained acid suppression compared to racemic pantoprazole. Data directly comparing S-pantoprazole to esomeprazole is emerging and suggests comparable efficacy in many clinical endpoints. The choice between these agents may be influenced by factors such as patient genetics, potential drug interactions, and specific clinical indications.

Mechanism of Action

Both S-Pantoprazole and Esomeprazole are prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi. Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation. This blocks the final step in gastric acid secretion.

The primary signaling pathway for gastric acid secretion involves the activation of the H+/K+-ATPase pump. This process is initiated by stimuli such as histamine, acetylcholine, and gastrin, which bind to their respective receptors on the parietal cell. This binding triggers intracellular signaling cascades involving cyclic AMP (cAMP) and calcium (Ca2+), ultimately leading to the translocation and activation of the proton pump at the apical membrane.

Proton Pump Activation Signaling Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_second_messengers Second Messengers cluster_pump Proton Pump Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ M3R->Ca2 CCK2R->Ca2 ProtonPump H⁺/K⁺-ATPase (Proton Pump) cAMP->ProtonPump Ca2->ProtonPump H_ion H⁺ Secretion ProtonPump->H_ion

Figure 1: Simplified signaling pathway of proton pump activation.

Proton pump inhibitors may also have effects beyond the inhibition of the gastric proton pump. Some studies suggest that they can inhibit vacuolar H+-ATPases (V-ATPases) in cancer cells, potentially sensitizing them to chemotherapy[1]. Additionally, PPIs have been shown to modulate inflammatory responses by affecting neutrophil function[2]. The PI3K/Akt/mTOR signaling pathway has also been implicated as a potential target of PPIs in the context of reversing multidrug resistance in cancer[3].

Pharmacokinetic Comparison

The pharmacokinetic profiles of S-Pantoprazole and Esomeprazole are influenced by their metabolism, primarily through the cytochrome P450 (CYP) system, with CYP2C19 being the major enzyme involved.

ParameterS-PantoprazoleEsomeprazoleReference
Bioavailability ~77% (for racemic pantoprazole)50% (Day 1) to 64% (Day 5)[4][5]
Time to Peak (Tmax) 2-3 hours (for racemic pantoprazole)1.5 hours[4]
Half-life (t1/2) ~1.1 hours (for racemic pantoprazole)~1.3 hours[4]
Protein Binding 98% (for racemic pantoprazole)97%[4]
Metabolism Primarily CYP2C19, lesser extent by CYP3A4Primarily CYP2C19, lesser extent by CYP3A4[5]

Note: Pharmacokinetic parameters for S-pantoprazole are often reported for the racemic mixture.

A key difference lies in their interaction with CYP2C19. Esomeprazole is metabolized more slowly by CYP2C19 compared to R-omeprazole, leading to a higher area under the curve (AUC) and more consistent acid suppression, particularly in individuals who are rapid metabolizers of CYP2C19 substrates[5][6]. The pharmacokinetics of pantoprazole are also influenced by CYP2C19 genotype, with poor metabolizers showing significantly higher exposure[7][8]. However, some studies suggest that pantoprazole is a less potent inhibitor of CYP2C19 in vitro compared to omeprazole and esomeprazole[9].

Pharmacodynamic Comparison

The pharmacodynamic effect of PPIs is measured by their ability to suppress gastric acid secretion, often quantified as the percentage of time in a 24-hour period that the intragastric pH is maintained above 4.

StudyDrug Regimen% Time pH > 4 (Day 5)Reference
Hunfeld et al. (2010)Esomeprazole 40 mgSignificantly greater than pantoprazole[7][8]
Hunfeld et al. (2010)Pantoprazole 40 mgSignificantly lower than esomeprazole[7][8]

Studies comparing esomeprazole to racemic pantoprazole have generally shown that esomeprazole provides more effective and sustained acid control. For instance, a crossover study in patients with GERD symptoms found that esomeprazole 40 mg resulted in a significantly greater percentage of time with intragastric pH > 4 compared to pantoprazole 40 mg[6].

Clinical Efficacy Comparison

Gastroesophageal Reflux Disease (GERD)

Multiple head-to-head clinical trials have compared the efficacy of esomeprazole and racemic pantoprazole in healing erosive esophagitis and providing symptom relief in patients with GERD.

StudyDrug RegimenHealing Rate (4 weeks)Healing Rate (8 weeks)Symptom ReliefReference
Srikanth et al.Esomeprazole 40 mg56.36%94.54%More rapid heartburn relief[10]
Srikanth et al.Pantoprazole 40 mg49.09%70.90%-[10]
Moraes-Filho et al.Esomeprazole 40 mg61% (Complete Remission)79% (Complete Remission)86.0%[4]
Moraes-Filho et al.Pantoprazole-Mg 40 mg61% (Complete Remission)81% (Complete Remission)91.6%[4]
Goh et al. (EMANCIPATE)Esomeprazole 20 mg--85% (Remission at 6 months)[11]
Goh et al. (EMANCIPATE)Pantoprazole 20 mg--84% (Remission at 6 months)[11]

One study found that esomeprazole 40 mg was significantly more effective than pantoprazole 40 mg in healing erosive esophagitis at both 4 and 8 weeks, and provided faster resolution of heartburn[12]. Another study comparing pantoprazole magnesium 40 mg with esomeprazole 40 mg found similar rates of complete remission (a composite of endoscopic healing and symptom relief) at 4 and 8 weeks, although symptom relief at 8 weeks was significantly greater with pantoprazole-Mg[4]. For maintenance therapy of healed GERD, a large randomized trial (the EMANCIPATE study) found that pantoprazole 20 mg and esomeprazole 20 mg were equally effective in maintaining remission over 6 months[11].

A study directly comparing S-pantoprazole (20 mg) with racemic pantoprazole (40 mg) in GERD patients found that S-pantoprazole was superior in improving symptoms of acid regurgitation and bloating at 14 and 28 days, and heartburn at 28 days[13].

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

A common method to assess the direct inhibitory potency of PPIs involves using isolated gastric membrane vesicles containing the H+/K+-ATPase.

In Vitro H+/K+-ATPase Inhibition Assay Workflow start Start prep_vesicles Prepare Gastric Membrane Vesicles start->prep_vesicles incubate_ppi Incubate Vesicles with PPI (S-Pantoprazole or Esomeprazole) at Varying Concentrations prep_vesicles->incubate_ppi initiate_reaction Initiate ATPase Reaction (Add ATP) incubate_ppi->initiate_reaction measure_activity Measure ATPase Activity (e.g., Phosphate Release Assay) initiate_reaction->measure_activity calculate_ic50 Calculate IC50 Value measure_activity->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for an in vitro H+/K+-ATPase inhibition assay.

In such an assay, the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined. One in vitro study comparing racemic pantoprazole and omeprazole (the racemic parent of esomeprazole) in gastric membrane vesicles found IC50 values of 6.8 µM for pantoprazole and 2.4 µM for omeprazole, suggesting higher potency for omeprazole under those conditions[14]. Another in vitro study using a fluorometric assay reported the order of CYP2C19 inhibition potency as Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > Ilaprazole[15].

Clinical Trial Protocol for GERD Efficacy

A typical randomized, double-blind, comparative clinical trial to evaluate the efficacy of S-Pantoprazole versus Esomeprazole in patients with erosive esophagitis (EE) would follow this general structure:

Clinical Trial Workflow for GERD Efficacy start Start: Patient Recruitment (EE Grades A-D) randomization Randomization start->randomization group_s Treatment Group A: S-Pantoprazole (e.g., 20 mg daily) randomization->group_s group_e Treatment Group B: Esomeprazole (e.g., 40 mg daily) randomization->group_e treatment_phase Treatment Phase (4-8 weeks) group_s->treatment_phase group_e->treatment_phase endoscopy_4w Endoscopy at 4 Weeks treatment_phase->endoscopy_4w symptom_assessment Symptom Assessment (e.g., Daily Diaries) treatment_phase->symptom_assessment endoscopy_8w Endoscopy at 8 Weeks (if unhealed at 4 weeks) endoscopy_4w->endoscopy_8w data_analysis Data Analysis: Healing Rates, Symptom Relief endoscopy_8w->data_analysis symptom_assessment->data_analysis end End of Study data_analysis->end

Figure 3: A representative workflow for a comparative clinical trial in GERD.

In such trials, patients with endoscopically confirmed erosive esophagitis are randomized to receive either S-Pantoprazole or Esomeprazole for a defined period. The primary endpoints are typically the rate of complete endoscopic healing and the time to sustained resolution of symptoms like heartburn.

Conclusion

Both S-Pantoprazole and Esomeprazole are potent inhibitors of gastric acid secretion with proven efficacy in the treatment of acid-related disorders. Head-to-head comparisons with racemic pantoprazole suggest that esomeprazole may offer advantages in terms of the speed and extent of acid suppression, which can translate to faster symptom relief and higher healing rates in some patient populations. However, studies with pantoprazole magnesium and S-pantoprazole indicate comparable efficacy to esomeprazole in certain clinical settings. The influence of CYP2C19 genotype on the metabolism of both drugs is a significant factor to consider, with esomeprazole potentially offering more predictable efficacy in individuals with rapid CYP2C19 metabolism. Further direct comparative studies between S-Pantoprazole and Esomeprazole are warranted to more definitively delineate their relative therapeutic profiles. The choice of PPI should be individualized based on clinical presentation, patient characteristics, and potential for drug interactions.

References

S-Pantoprazole Formulations: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of S-Pantoprazole versus its racemic counterpart, supported by experimental data, reveals significant advantages in bioavailability and metabolic consistency for the chirally pure formulation. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison.

S-Pantoprazole, the levorotatory isomer of pantoprazole, demonstrates a superior pharmacokinetic profile compared to the racemic mixture. This is primarily attributed to its stereoselective metabolism. S-pantoprazole is subject to less extensive first-pass metabolism, resulting in higher systemic bioavailability.[1] Animal studies have indicated that S-pantoprazole is 1.5 to 1.9 times more potent and 3 to 4 times more effective than the racemic mixture in preclinical models of gastric lesion inhibition.[1][2]

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters from comparative bioavailability and bioequivalence studies of various pantoprazole formulations.

Table 1: Comparative Pharmacokinetics of S-Pantoprazole vs. Racemic Pantoprazole

ParameterS-Pantoprazole (20 mg)Racemic Pantoprazole (40 mg)Key FindingsReference
AUC (Area Under the Curve) HigherLowerThe mean AUC for S-pantoprazole was 1.5 times greater than that of R-pantoprazole after oral administration of the racemate in rats.[5][5]
Metabolism Less dependent on CYP2C19More dependent on CYP2C19S-pantoprazole's pharmacokinetics are less influenced by the CYP2C19 genotype, leading to more consistent plasma concentrations among individuals.[6][6]
Clinical Efficacy More effective at a lower dose20 mg of S-pantoprazole was more effective in improving GERD symptoms than 40 mg of racemic pantoprazole.[2][3][4][2][3][4]

Table 2: Bioequivalence Data for Racemic Pantoprazole Formulations (40 mg Delayed-Release Tablets)

This table presents data from a study comparing a test and a reference formulation of 40 mg delayed-release pantoprazole tablets in healthy volunteers.

ConditionParameterTest FormulationReference Formulation90% Confidence IntervalConclusionReference
Fasting Cmax (ng/mL)4057.04 ± 914.973708 ± 720.75100.21–117.86%Bioequivalent[7]
AUC0–∞ (ng·hr/mL)23907.75 ± 5745.3126369.31 ± 5965.3883.69–97.24%Bioequivalent[7]
Fed CmaxNot specifiedNot specified90.9987%-109.8275%Bioequivalent[8][9]
AUClastNot specifiedNot specified83.6630%-95.4237%Bioequivalent[8][9]

Experimental Protocols

Below are detailed methodologies from key studies that provide the foundation for the comparative data presented.

Study 1: Bioequivalence of Two Pantoprazole 40 mg Delayed-Release Tablet Formulations[8][9]
  • Study Design: This was an open-label, randomized, two-period crossover study with a one-week washout period between phases. The study was conducted in two groups: one under fasting conditions and the other under fed conditions.

  • Subjects: Healthy volunteers of both sexes.

  • Dosing: A single oral dose of either the test or reference 40 mg delayed-release pantoprazole tablet was administered.

  • Sample Collection: Plasma samples were collected up to 24 hours post-dose.

  • Analytical Method: Plasma concentrations of pantoprazole were determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters calculated were the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUClast) and the maximum plasma concentration (Cmax).

Study 2: Bioequivalence of Pantoprazole Sodium-HPBCD and Conventional Pantoprazole Sodium Enteric-Coated Tablets[7]
  • Study Design: A randomized, two-phase crossover study with a one-month washout period.

  • Subjects: 25 healthy Indian volunteers.

  • Dosing: A single oral dose of either the test (Tripepsa) or reference (Pantocid) 40 mg pantoprazole sodium enteric-coated tablet was administered.

  • Sample Collection: Serial blood samples were collected over a 30-hour period after drug administration.

  • Analytical Method: Plasma pantoprazole concentrations were measured by high-performance liquid chromatography (HPLC) with UV detection.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including AUC0–∞, AUC0–t, and Cmax were determined.

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Pantoprazole Metabolism Racemic Pantoprazole Racemic Pantoprazole S-Pantoprazole S-Pantoprazole Racemic Pantoprazole->S-Pantoprazole R-Pantoprazole R-Pantoprazole Racemic Pantoprazole->R-Pantoprazole CYP2C19 CYP2C19 S-Pantoprazole->CYP2C19 Less Dependent R-Pantoprazole->CYP2C19 More Dependent Metabolites Metabolites CYP2C19->Metabolites

Caption: Metabolic pathway of racemic pantoprazole.

cluster_1 Bioequivalence Study Workflow start Subject Recruitment randomization Randomization start->randomization period1 Period 1: Administer Test or Reference Drug randomization->period1 washout Washout Period period1->washout sampling Serial Blood Sampling period1->sampling period2 Period 2: Administer Crossover Drug washout->period2 period2->sampling analysis LC-MS/MS or HPLC Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) analysis->pk_analysis conclusion Determine Bioequivalence pk_analysis->conclusion

References

S-Pantoprazole Clinical Trial Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical analysis and comparison of S-Pantoprazole clinical trial data, primarily focusing on its efficacy and safety in comparison to racemic pantoprazole for the treatment of acid-related gastrointestinal disorders. The content is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

S-Pantoprazole is the S-isomer of pantoprazole, a proton pump inhibitor (PPI).[1] Like other PPIs, it works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach.[2][3] This action is the final step in gastric acid secretion, and its inhibition leads to a significant and prolonged reduction in stomach acid.[2][4] S-pantoprazole is administered as an inactive prodrug, which is activated in the acidic environment of the parietal cell.[2][4] The active form then binds covalently to the proton pump.[2][5] It has been suggested that the S-isomer is more potent and less dependent on cytochrome P450 2C19 (CYP2C19) for metabolism compared to the R-isomer.[1][6]

cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Stomach Lumen SP_inactive S-Pantoprazole (Inactive Prodrug) SP_accumulates Accumulation in Acidic Canaliculus SP_inactive->SP_accumulates Absorption SP_active Active Sulfenamide Form SP_accumulates->SP_active Acid-catalyzed Conversion ProtonPump H+/K+ ATPase (Proton Pump) SP_active->ProtonPump Covalent Binding (Irreversible Inhibition) H_ion H+ (Acid) ProtonPump->H_ion Acid_Secretion Gastric Acid Secretion ProtonPump->Acid_Secretion Inhibited K_ion K+ K_ion->ProtonPump Pumps K+ in

Caption: Mechanism of action for S-Pantoprazole in gastric parietal cells.

Comparative Efficacy: S-Pantoprazole vs. Racemic Pantoprazole

Clinical trials have primarily compared a 20 mg dose of S-Pantoprazole with a 40 mg dose of racemic pantoprazole, suggesting that the S-isomer may be effective at half the dose of the racemic mixture.[7][8]

Healing of Reflux Esophagitis

Studies comparing S-Pantoprazole 20 mg with pantoprazole 40 mg for the treatment of reflux esophagitis have shown comparable efficacy in endoscopic healing rates.

Endpoint S-Pantoprazole (20 mg) Pantoprazole (40 mg) Study Duration Significance Reference
Healing Rate at 4 Weeks85%84%4 WeeksNot Significant[1][9]
Healing Rate at 8 Weeks94%97%8 WeeksNot Significant[1][9]
Healing of EsophagitisNo significant differenceNo significant difference28 DaysP = 1[7][10]
Healing of Gastric ErosionsNo significant differenceNo significant difference28 DaysP = 0.27[7][10]
Symptom Relief in GERD

While endoscopic healing rates are similar, some studies indicate that S-Pantoprazole may offer advantages in symptom relief for Gastroesophageal Reflux Disease (GERD).

Symptom Timepoint Comparison Significance Reference
HeartburnDay 28S-Pantoprazole (20 mg) showed greater improvementP = 0.01[10]
Acid RegurgitationDay 14 & 28S-Pantoprazole (20 mg) showed greater improvementP = 0.004[10]
BloatingDay 14 & 28S-Pantoprazole (20 mg) showed greater improvementP = 0.03[10]
Overall GERD Symptoms4 & 8 WeeksNo significant intergroup differenceNot Significant[1]

One study reported relative risk reductions for heartburn, acid regurgitation, and bloating of 26%-33% on day 14 and 15% on day 28 in favor of S-Pantoprazole.[7][10]

Experimental Protocols

The methodologies for the key comparative clinical trials are summarized below.

Study Design: S-Pantoprazole vs. Racemic Pantoprazole in Reflux Esophagitis
  • Objective : To compare the efficacy and safety of S-pantoprazole 20 mg versus pantoprazole 40 mg for treating reflux esophagitis.[1][11]

  • Design : A multi-center, randomized, double-blind, comparative trial.[1][11]

  • Patient Population : Patients with endoscopically documented reflux esophagitis.[1][11]

  • Intervention : Patients were randomly assigned to receive either 20 mg of S-pantoprazole or 40 mg of pantoprazole once daily.[1][11]

  • Duration : Treatment for 4 weeks. If esophagitis was not resolved, treatment was extended to 8 weeks.[1][11]

  • Primary Efficacy Endpoint : Healing of esophagitis, confirmed by endoscopy.[1][9]

  • Secondary Efficacy Endpoints : Improvement in GERD symptoms such as heartburn, chest pain, and acid regurgitation.[1][9]

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment Screening Screen Patients with GERD Symptoms Endoscopy1 Baseline Endoscopy to Confirm Reflux Esophagitis Screening->Endoscopy1 Enrollment Enroll Eligible Patients Endoscopy1->Enrollment Randomize Randomization Enrollment->Randomize GroupA Group A: S-Pantoprazole 20 mg daily Randomize->GroupA 1:1 Ratio GroupB Group B: Pantoprazole 40 mg daily Randomize->GroupB Week4 4-Week Follow-up GroupA->Week4 GroupB->Week4 Endoscopy2 Endoscopy & Symptom Assessment Week4->Endoscopy2 Healed4 Healed? Endoscopy2->Healed4 Week8 Extend Treatment to 8 Weeks Healed4->Week8 No StudyEnd End of Study Healed4->StudyEnd Yes Endoscopy3 Final Endoscopy & Symptom Assessment Week8->Endoscopy3 Endoscopy3->StudyEnd

Caption: Workflow of a typical randomized controlled trial for reflux esophagitis.

Safety and Tolerability

In the comparative trials, both S-pantoprazole 20 mg and racemic pantoprazole 40 mg were found to be safe and well-tolerated.[1][7] One study noted no adverse effects reported in either treatment group during the course of therapy.[7][10] Another trial reported that 29.5% of patients in the S-pantoprazole group and 32.4% in the pantoprazole group experienced adverse events, a difference that was not statistically significant.[6]

Conclusion

The available clinical trial data indicates that S-pantoprazole 20 mg is comparable to racemic pantoprazole 40 mg in terms of healing rates for erosive esophagitis.[1][9] However, for symptomatic relief of GERD, some evidence suggests that S-pantoprazole 20 mg may be more effective than racemic pantoprazole 40 mg in improving symptoms like heartburn, acid regurgitation, and bloating.[7][8][10] The safety profiles of both treatments are similar.[1] These findings suggest that the use of the single S-isomer may offer a therapeutic advantage in the management of GERD symptoms.

References

Safety Operating Guide

Navigating the Disposal of S-Pantoprazole Sodium Trihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. S-Pantoprazole sodium trihydrate, a proton pump inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe and effective disposal of this compound in a laboratory setting.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[1][2][3] These regulations categorize pharmaceutical waste as either hazardous or non-hazardous.[2] Hazardous pharmaceutical waste must be managed and treated at a permitted facility, with incineration being a common method of disposal.[1][4] It is crucial to avoid flushing hazardous pharmaceuticals down the drain.[1]

Disposal Procedures for this compound

The following steps outline the recommended procedure for the disposal of this compound. This process is designed to ensure the safety of laboratory personnel and minimize environmental impact.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

Step 2: Containerization

Place the this compound waste into a designated, properly labeled, and sealed container. The container should be robust and compatible with the chemical to prevent leaks or spills.

Step 3: Consultation with Environmental Health and Safety (EHS)

Consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will be able to classify the waste as hazardous or non-hazardous.

Step 4: Professional Waste Disposal

Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all applicable regulations.

Step 5: Documentation

Maintain detailed records of the disposal process, including the name of the chemical, quantity, date of disposal, and the name of the disposal company. This documentation is essential for regulatory compliance.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound, compiled from various safety data sheets.

ParameterValueReference
Molecular Weight432.37 g/mol [5]
Storage Temperature2-8 °C[6]
Oral LD50 (Rat)747 mg/kg[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Step 1: Identify and Segregate Waste A->B C Step 2: Place in a Labeled, Sealed Container B->C D Step 3: Consult with Institutional EHS for Waste Classification C->D E Hazardous Waste? D->E F Step 4: Arrange for Disposal by a Licensed Hazardous Waste Company E->F Yes I Follow Institutional Guidelines for Non-Hazardous Waste Disposal E->I No G Step 5: Maintain Detailed Disposal Records F->G H End: Compliant Disposal G->H I->G

References

Essential Safety and Logistical Information for Handling S-Pantoprazole Sodium Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for S-Pantoprazole sodium trihydrate.

Hazard Identification and Personal Protective Equipment

This compound is a solid, crystalline powder. It is harmful if swallowed and may cause skin and eye irritation.[1][2] Some safety data sheets also indicate that it may cause an allergic skin reaction or even cancer.[3][4] Therefore, adherence to strict safety protocols is essential.

Engineering Controls: Work should be conducted in a well-ventilated area.[3][5] The use of local exhaust ventilation or a fume hood is recommended to control airborne dust levels. Emergency eye wash stations and safety showers must be readily accessible.[3]

Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[5]
Hands Chemical-resistant glovesNitrile rubber, chloroprene rubber, or other suitable materials.[3][6] Gloves must be inspected before use.[5]
Body Protective clothingLong-sleeved clothing, a lab coat, or an apron is recommended.[6] For bulk processing, impervious clothing that meets EN13982 or ANSI 103 standards should be worn.[4]
Respiratory Dust mask or respiratorA P2 filter dust mask is recommended if dust is generated.[6] If exposure limits are exceeded, a full-face respirator should be used.[4][5]

Procedural Guidance for Handling and Disposal

Adherence to a standardized workflow is critical to minimize exposure and ensure safety. The following diagram illustrates the key steps for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh 3. Weigh/Handle Compound prep_setup->handling_weigh handling_clean 4. Clean Work Area handling_weigh->handling_clean disp_ppe 5. Dispose of Contaminated PPE handling_clean->disp_ppe disp_waste 6. Dispose of Chemical Waste disp_ppe->disp_waste

Handling and Disposal Workflow
Detailed Experimental Protocol

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Workspace Setup: Ensure the workspace, preferably a fume hood or an area with local exhaust ventilation, is clean and uncluttered. Confirm that the ventilation is functioning correctly.

2. Handling:

  • Weighing and Transfer: When weighing or transferring the compound, perform these actions within the ventilated workspace to minimize dust generation. Avoid creating dust clouds.[1]

  • Cleaning: After handling, decontaminate the work surface. A damp cloth can be used to wipe down surfaces to avoid generating airborne dust.[6]

3. Spill Management:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][7] The spill area should then be thoroughly cleaned.

  • Large Spills: In the event of a large spill, evacuate non-essential personnel from the area.[4] If it is safe to do so, contain the spill to prevent it from entering drains or waterways.[5] Use a filtered vacuum or a damp cloth to clean up the spilled material.[4]

4. Disposal:

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a sealed bag and disposed of as hazardous waste.[4]

  • Chemical Waste: this compound and any materials contaminated with it should be disposed of in a designated, labeled, and sealed container.[5] This waste must be treated as hazardous or special waste and disposed of in accordance with all local, regional, and national regulations.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of water and soap.[5][6] If skin irritation or a rash occurs, get medical advice.[3]

  • Ingestion: If swallowed, rinse your mouth with water.[5] Call a poison center or doctor if you feel unwell.[7][8] Do not induce vomiting.[5]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen.[5]

By following these guidelines, laboratory professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.